molecular formula C17H16FNO3 B1473741 Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate CAS No. 1381944-61-1

Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

Numéro de catalogue: B1473741
Numéro CAS: 1381944-61-1
Poids moléculaire: 301.31 g/mol
Clé InChI: ZMOVGIKREHHAKN-UHFFFAOYSA-N
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Description

Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate is a useful research compound. Its molecular formula is C17H16FNO3 and its molecular weight is 301.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-3-19-16(20)12-7-4-6-11(10-12)13-8-5-9-14(15(13)18)17(21)22-2/h4-10H,3H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOVGIKREHHAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743051
Record name Methyl 3'-(ethylcarbamoyl)-2-fluoro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-61-1
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-[(ethylamino)carbonyl]-2-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3'-(ethylcarbamoyl)-2-fluoro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Talazoparib (Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate)

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of Talazoparib, a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family. As a Senior Application Scientist, the following sections will elucidate the intricate molecular interactions and cellular consequences of Talazoparib administration, supported by experimental evidence and methodologies.

Introduction to Talazoparib: A Potent PARP Inhibitor

Talazoparib (formerly BMN 673) is a small molecule inhibitor of the PARP enzyme family, with particularly high potency for PARP1 and PARP2. It is structurally distinct, featuring a fluorobenzoate core that contributes to its high affinity and specificity. Its chemical name is Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate. The primary therapeutic application of Talazoparib is in the treatment of patients with deleterious or suspected deleterious germline breast cancer susceptibility gene (BRCA)-mutated (gBRCAm) HER2-negative locally advanced or metastatic breast cancer.

The rationale for its development stems from the concept of synthetic lethality. In cells with BRCA1 or BRCA2 mutations, a key DNA damage repair pathway, Homologous Recombination (HR), is deficient. These cells become heavily reliant on other repair pathways, including the base excision repair (BER) pathway, where PARP enzymes play a pivotal role. Inhibition of PARP in these already compromised cells leads to a catastrophic accumulation of DNA damage and subsequent cell death.

Core Mechanism of Action: PARP Trapping

The primary mechanism of action of Talazoparib, and what distinguishes it from earlier generation PARP inhibitors, is its profound ability to "trap" PARP enzymes on DNA. While all PARP inhibitors block the catalytic activity of PARP, which prevents the synthesis of poly(ADP-ribose) (PAR) chains and the subsequent recruitment of DNA repair factors, Talazoparib exhibits a superior trapping efficiency.

This trapping phenomenon is a critical component of its cytotoxicity. The Talazoparib-PARP-DNA complex is a physical obstruction that is more cytotoxic than the simple enzymatic inhibition. These trapped complexes stall and collapse replication forks, leading to the formation of double-strand breaks (DSBs). In HR-proficient cells, these DSBs can be repaired. However, in HR-deficient cells, such as those with BRCA1/2 mutations, the accumulation of these lesions triggers apoptosis.

The enhanced PARP trapping ability of Talazoparib is attributed to its unique chemical structure, which promotes a stable ternary complex between the inhibitor, the PARP enzyme (specifically the NAD+ binding domain), and the DNA.

Cellular Consequences of PARP Inhibition by Talazoparib

The administration of Talazoparib initiates a cascade of cellular events, ultimately leading to the selective killing of cancer cells with deficient HR repair pathways.

  • Inhibition of Base Excision Repair (BER): PARP1 is a key sensor of single-strand breaks (SSBs) in DNA. Upon binding to an SSB, PARP1 becomes activated and synthesizes PAR chains on itself and other acceptor proteins. This PARylation serves as a scaffold to recruit other BER proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta. Talazoparib binds to the catalytic domain of PARP1, preventing this PARylation and stalling the BER pathway.

  • Accumulation of Single-Strand Breaks: With the BER pathway inhibited, SSBs that arise from normal cellular metabolism or exogenous DNA damaging agents are not repaired.

  • Conversion of SSBs to Double-Strand Breaks (DSBs): During DNA replication, when a replication fork encounters an unrepaired SSB, the fork can collapse, leading to the formation of a more lethal DSB.

  • Synthetic Lethality in HR-Deficient Cells: In normal cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with mutations in BRCA1, BRCA2, or other HR-related genes, this pathway is non-functional. The accumulation of unrepaired DSBs triggers cell cycle arrest and apoptosis.

The following diagram illustrates the mechanism of synthetic lethality induced by Talazoparib in BRCA-mutated cancer cells.

G cluster_0 Normal Cell (HR-Proficient) cluster_1 BRCA-Mutated Cancer Cell + Talazoparib DNA_Damage_N DNA Single-Strand Break (SSB) PARP_Activation_N PARP Activation & PARylation DNA_Damage_N->PARP_Activation_N Replication_N Replication DNA_Damage_N->Replication_N BER_N Base Excision Repair (BER) PARP_Activation_N->BER_N Cell_Survival_N Cell Survival BER_N->Cell_Survival_N SSB Repaired DSB_N Double-Strand Break (DSB) Replication_N->DSB_N Replication Fork Collapse HR_Repair_N Homologous Recombination (HR) Repair DSB_N->HR_Repair_N HR_Repair_N->Cell_Survival_N DSB Repaired DNA_Damage_C DNA Single-Strand Break (SSB) PARP_Trapping_C PARP Trapping DNA_Damage_C->PARP_Trapping_C Talazoparib Talazoparib Talazoparib->PARP_Trapping_C BER_Inhibition_C BER Inhibition PARP_Trapping_C->BER_Inhibition_C Replication_C Replication BER_Inhibition_C->Replication_C Unrepaired SSBs DSB_Accumulation_C DSB Accumulation Replication_C->DSB_Accumulation_C Replication Fork Collapse Defective_HR_C Defective HR Repair DSB_Accumulation_C->Defective_HR_C Apoptosis_C Apoptosis Defective_HR_C->Apoptosis_C Unrepaired DSBs

Figure 1. Mechanism of synthetic lethality induced by Talazoparib.

Experimental Methodologies for Characterizing Talazoparib's Mechanism of Action

The elucidation of Talazoparib's mechanism of action has been dependent on a suite of in vitro and in vivo assays. The following are key experimental protocols that have been instrumental in this endeavor.

PARP1/2 Enzymatic Assays

These assays are fundamental to confirming the direct inhibitory effect of Talazoparib on PARP enzyme activity.

Protocol: Homogeneous PARP1/2 HTRF Assay

  • Reagents and Materials: Recombinant human PARP1 or PARP2 enzyme, activated DNA (e.g., calf thymus DNA), NAD+, biotinylated NAD+, streptavidin-Europium cryptate, anti-PAR antibody conjugated to a suitable acceptor fluorophore (e.g., d2).

  • Assay Principle: This is a competitive binding assay. In the absence of an inhibitor, PARP1/2 will utilize NAD+ to PARylate itself and other proteins. The biotinylated NAD+ is incorporated into the PAR chains, which can then be detected by the addition of streptavidin-Europium and the anti-PAR antibody. The proximity of the donor (Europium) and acceptor (d2) fluorophores results in a high HTRF (Homogeneous Time-Resolved Fluorescence) signal. In the presence of Talazoparib, the enzymatic activity is inhibited, leading to a decrease in the HTRF signal.

  • Procedure:

    • Add PARP1/2 enzyme to a 384-well assay plate.

    • Add a serial dilution of Talazoparib.

    • Add a mixture of NAD+ and biotinylated NAD+, along with activated DNA.

    • Incubate to allow the enzymatic reaction to proceed.

    • Add the detection reagents (streptavidin-Europium and anti-PAR-d2).

    • Incubate to allow for binding.

    • Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the enzymatic activity by 50%, is calculated by fitting the data to a four-parameter logistic equation.

PARP Trapping Assays

These assays are crucial for quantifying the ability of Talazoparib to trap PARP on DNA.

Protocol: Immunofluorescence-based PARP Trapping Assay

  • Cell Culture: Seed cells (e.g., a cancer cell line with known BRCA status) on coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of Talazoparib for a defined period.

  • Cell Lysis and Fixation:

    • Gently lyse the cells with a hypotonic buffer to remove soluble proteins, leaving behind chromatin-bound proteins.

    • Fix the remaining cellular structures with paraformaldehyde.

  • Immunofluorescence Staining:

    • Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

    • Incubate with a primary antibody specific for PARP1.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Quantification:

    • Acquire images using a fluorescence microscope.

    • Quantify the intensity of the PARP1 fluorescence signal within the nucleus. An increase in nuclear fluorescence intensity in Talazoparib-treated cells compared to control cells indicates PARP trapping.

G Start Seed Cells on Coverslips Treatment Treat with Talazoparib Start->Treatment Lysis Hypotonic Lysis Treatment->Lysis Fixation Paraformaldehyde Fixation Lysis->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Incubate with Primary Antibody (anti-PARP1) Blocking->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab DAPI Counterstain with DAPI Secondary_Ab->DAPI Imaging Fluorescence Microscopy DAPI->Imaging Quantification Quantify Nuclear Fluorescence Imaging->Quantification End Determine PARP Trapping Efficiency Quantification->End

An In-depth Technical Guide to Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate: Structural and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the structural and physicochemical properties of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate. While this specific molecule is not extensively characterized in publicly available literature, this guide synthesizes information from analogous compounds and foundational chemical principles to offer a robust predictive profile. We will delve into its structural features, predictable physicochemical parameters, proposed methodologies for its synthesis and characterization, and its potential relevance in the landscape of drug discovery and development. This document is intended to serve as a foundational resource for researchers interested in this and structurally related molecules.

Introduction and Rationale

Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate is a biaryl compound featuring a fluorinated benzoic acid methyl ester linked to an N-ethylbenzamide moiety. The presence of both an ester and an amide linkage, combined with the strategic placement of a fluorine atom, suggests its potential as a scaffold in medicinal chemistry. Fluorine incorporation is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.[1] The benzanilide-like core structure is also a common motif in pharmacologically active compounds. This guide aims to provide a detailed, predictive understanding of this molecule to facilitate further research and application.

Molecular Structure and Conformation

The structural integrity of a molecule is paramount to its function. Here, we dissect the key architectural features of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate.

Core Chemical Identity
PropertyValueSource
Chemical Name Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate-
CAS Number 1381944-61-1[2]
Molecular Formula C₁₇H₁₆FNO₃[2]
Molecular Weight 301.32 g/mol -
Canonical SMILES CCOC(=O)Nc1cccc(c1)c2c(F)cccc2C(=O)OC-
InChI Key (Predicted)-
Key Structural Features

The molecule's architecture is defined by several key functional groups and their spatial arrangement:

  • 2-Fluorobenzoate Moiety: The fluorine atom at the ortho-position to the ester group significantly influences the electronic properties and conformation of this ring. The electron-withdrawing nature of fluorine can impact the reactivity of the aromatic ring and the ester carbonyl.

  • 3-(ethylcarbamoyl)phenyl Group: This N-ethylbenzamide portion introduces a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for intermolecular interactions and potential binding to biological targets.

  • Biaryl Linkage: The bond connecting the two phenyl rings allows for rotational freedom. The degree of torsion around this bond will be influenced by steric hindrance from the ortho-fluorine and the substituents on the other ring.

Caption: 2D Chemical Structure of the Molecule.

Physicochemical Properties (Predictive Analysis)

Direct experimental data for this compound is scarce. The following properties are predicted based on its structure and data from analogous compounds.

PropertyPredicted ValueRationale and Comparative Insights
Melting Point (°C) 140 - 160Solid at room temperature. The presence of amide and ester groups, along with the biaryl structure, suggests a crystalline solid with a relatively high melting point compared to simpler aromatic compounds. The N-H group allows for hydrogen bonding, which will increase the melting point.
Boiling Point (°C) > 400High boiling point is expected due to the high molecular weight and polar functional groups. Decomposition may occur at the boiling point.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in alcohols; poorly soluble in water.The molecule has both polar (amide, ester, fluorine) and nonpolar (two phenyl rings, ethyl group) regions. This amphiphilic nature dictates its solubility profile. The large nonpolar surface area limits water solubility.
pKa Amide N-H: ~17-18The amide proton is weakly acidic. The exact value is influenced by the surrounding aromatic systems.
LogP 3.5 - 4.5The octanol-water partition coefficient is predicted to be moderately high, indicating good lipophilicity, which is often a desirable trait for drug candidates to cross cell membranes.

Proposed Synthetic Pathway

A plausible synthetic route for Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate would likely involve a Suzuki coupling reaction to form the biaryl core, followed by amidation.

G A Methyl 2-fluoro-3-bromobenzoate C Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate A->C Suzuki Coupling (Pd catalyst, base) B (3-(Ethylcarbamoyl)phenyl)boronic acid B->C

Caption: Proposed Suzuki Coupling Synthetic Route.

Experimental Protocol: Suzuki Coupling

  • Reactant Preparation: In a round-bottom flask, dissolve Methyl 2-fluoro-3-bromobenzoate (1.0 eq) and (3-(Ethylcarbamoyl)phenyl)boronic acid (1.1 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as sodium carbonate (2.0 eq).

  • Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Analytical Characterization (Predictive)

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Expect a series of complex multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings. The fluorine atom will cause splitting of the adjacent proton signals.

    • Ethyl Group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the ethyl group are expected in the upfield region.

    • Amide Proton: A broad singlet for the N-H proton, the chemical shift of which will be concentration and solvent-dependent.

    • Methyl Ester: A sharp singlet for the methyl ester protons (OCH₃) will likely appear around δ 3.9 ppm.

  • ¹³C NMR:

    • Carbonyl Carbons: Two signals in the downfield region (δ 160-170 ppm) corresponding to the ester and amide carbonyl carbons.

    • Aromatic Carbons: A series of signals in the aromatic region (δ 110-150 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)VibrationExpected Intensity
~3300N-H Stretch (amide)Medium
~3100-3000Aromatic C-H StretchMedium to Weak
~2900Aliphatic C-H StretchMedium to Weak
~1720C=O Stretch (ester)Strong
~1660C=O Stretch (amide I)Strong
~1600, ~1480Aromatic C=C StretchMedium
~1540N-H Bend (amide II)Medium
~1250C-O Stretch (ester)Strong
~1100C-F StretchStrong
Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): Expect to observe the protonated molecule [M+H]⁺ at m/z 302.12. Adducts with sodium [M+Na]⁺ at m/z 324.10 may also be present. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Potential Applications in Drug Development

While no specific biological activity has been reported for this molecule, its structural motifs are present in numerous compounds with therapeutic applications.

  • Kinase Inhibition: The benzanilide scaffold is a common feature in many kinase inhibitors used in oncology. The specific substitution pattern and the presence of the fluorine atom could confer selectivity for particular kinase targets.

  • Antimicrobial Agents: Salicylanilides, which share the benzanilide core, have shown antimicrobial activity. The ester and ethylamide modifications in the target molecule could modulate this activity.

  • Metabolic Stability: The introduction of fluorine can block sites of metabolic oxidation, potentially leading to an improved pharmacokinetic profile.[1]

G cluster_0 Molecular Scaffolding cluster_1 Potential Therapeutic Areas A Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate B Oncology (Kinase Inhibition) A->B Benzanilide Core C Infectious Diseases (Antimicrobial Activity) A->C Structural Analogy D Pharmacokinetics (Metabolic Stability) A->D Fluorine Moiety

Caption: Potential Applications in Drug Development.

Conclusion

Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate represents an intriguing, yet underexplored, chemical entity. This guide has provided a comprehensive, albeit predictive, overview of its structural and physicochemical properties based on established chemical principles and data from analogous compounds. The synthetic and analytical methodologies outlined herein offer a clear path for its preparation and characterization. Given the prevalence of its core structural motifs in medicinal chemistry, this molecule warrants further investigation as a potential scaffold for the development of novel therapeutic agents.

References

  • PubMed. (2025, January 2). Quantitative Characterization of Fluorine-Centered Noncovalent Interactions in Crystalline Benzanilides. Retrieved from [Link]

  • RSC Publishing. (2010). N–H⋯F hydrogen bonds in fluorinated benzanilides: NMR and DFT study. Retrieved from [Link]

  • NextSDS. Methyl 3-[3-(ethylcarbaMoyl)phenyl]-2-fluorobenzoate — Chemical Substance Information. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA und. Retrieved from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 6-Substituted 3-(Alkoxycarbonyl)-5-aryl-α-pyrones. Retrieved from [Link]

  • PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • PubMed. (2017, October 15). Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. PMC. Retrieved from [Link]

  • TERAS. SYNTHESIS AND ANTICONVULSANT STUDIES OF ALKYL AND ARYL SUBSTITUTED N-PHENYLFORMAMIDE. Retrieved from [Link]

  • PubMed. (2015, February 15). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Retrieved from [Link]

Sources

Topic: A Methodological Framework for Determining the Receptor Binding Affinity of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Characterization of Novel Ligand-Receptor Interactions

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate" is used throughout this guide as a representative novel chemical entity for methodological illustration. As of this writing, there is no publicly available data on its specific biological targets or binding characteristics. The principles and protocols described herein provide a universal and scientifically rigorous framework for the initial characterization of any new small molecule inhibitor or ligand.

Introduction: From Molecule to Mechanism

In the landscape of modern drug discovery, the journey from a newly synthesized compound to a potential therapeutic candidate is both complex and exacting. The foundational step in this journey is to determine if, and how strongly, the molecule interacts with its intended biological target. This is the central role of receptor binding affinity assays. These in vitro techniques are designed to quantify the strength of the interaction between a ligand (the drug candidate) and a receptor, providing a critical early indicator of the compound's potential potency and specificity.

This guide provides a comprehensive, technically-grounded framework for determining the receptor binding affinity of a novel compound, exemplified by "Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate." We will move beyond simple procedural lists to explore the underlying principles, the rationale behind experimental design choices, and the robust methodologies required for generating trustworthy and reproducible data. Our focus is on building a self-validating experimental system that delivers not just numbers, but actionable insights into a compound's biological activity.

Part 1: The Theoretical Cornerstone of Ligand-Receptor Interactions

Before embarking on experimental work, a firm grasp of the theoretical principles governing ligand binding is essential. These concepts form the basis for assay design and data interpretation.

  • Affinity (Kd): The equilibrium dissociation constant (Kd) is the most direct measure of binding affinity. It represents the concentration of a ligand at which 50% of the available receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity, as less ligand is required to occupy half of the receptors. The relationship is defined by the law of mass action:

    [L] + [R] ⇌ [LR]

    Kd = ([L] * [R]) / [LR]

    Where [L] is the free ligand concentration, [R] is the free receptor concentration, and [LR] is the concentration of the ligand-receptor complex.

  • Potency (IC50/EC50): While affinity is a measure of binding, potency is a measure of functional effect.

    • IC50 (Half-maximal inhibitory concentration): In the context of binding assays, the IC50 is the concentration of a competing test compound that displaces 50% of a known ligand from its receptor. It is a practical measure derived directly from experimental data.

    • EC50 (Half-maximal effective concentration): This is used in functional assays and represents the concentration of a compound that produces 50% of its maximal effect.

  • The Cheng-Prusoff Equation: The IC50 value is dependent on the concentration and affinity of the competing known ligand used in the assay. To convert the experimentally derived IC50 to a true measure of affinity (the inhibition constant, Ki), the Cheng-Prusoff equation is used. The Ki is a more absolute value for the test compound's affinity and is independent of assay conditions.

    Ki = IC50 / (1 + ([L] / Kd))

    Where [L] is the concentration of the known (e.g., radiolabeled) ligand and Kd is its dissociation constant.

Part 2: Experimental Design: The Competitive Radioligand Binding Assay

The competitive radioligand binding assay remains a gold standard for its sensitivity, precision, and robustness in determining the binding affinity of unlabeled test compounds. The principle is straightforward: the test compound (e.g., Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate) competes with a known radiolabeled ligand for binding to a specific receptor. By measuring the displacement of the radioligand across a range of test compound concentrations, we can determine the test compound's IC50 and subsequently its Ki.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis prep_receptor Receptor Source Preparation (e.g., Cell Membrane Isolation) incubation Incubation Step (Receptor + Radioligand + Test Compound) - Total Binding - Non-Specific Binding (NSB) - Test Compound Concentrations prep_receptor->incubation prep_radioligand Radioligand Stock Preparation (Known [L] and Kd) prep_radioligand->incubation prep_compound Test Compound Serial Dilution (Methyl 3-[...]-2-fluorobenzoate) prep_compound->incubation separation Separation of Bound/Free Ligand (e.g., Filtration over GF/C filters) incubation->separation detection Quantification of Radioactivity (Scintillation Counting) separation->detection analysis Data Analysis - Calculate Specific Binding - Plot Competition Curve - Determine IC50 -> Ki detection->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol

This protocol assumes the target receptor is a G-protein coupled receptor (GPCR) expressed in a recombinant cell line (e.g., HEK293 or CHO cells).

1. Preparation of Cell Membranes (Receptor Source)

  • Rationale: Using isolated cell membranes provides a concentrated source of the receptor, free from cytosolic components that could interfere with the assay.

  • Procedure:

    • Culture cells expressing the target receptor to a high density.

    • Harvest cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

    • Transfer the supernatant to ultracentrifuge tubes and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer, determine protein concentration (e.g., via Bradford or BCA assay), and store at -80°C in aliquots.

2. Assay Setup (96-well plate format)

  • Rationale: A 96-well format allows for the testing of multiple concentrations and controls in a single experiment, increasing throughput and data reliability.

  • Controls are critical for data integrity:

    • Total Binding: Receptor + Radioligand + Vehicle. Represents the maximum radioactivity bound.

    • Non-Specific Binding (NSB): Receptor + Radioligand + a high concentration of an unlabeled, known potent ligand. This measures the amount of radioligand that binds to non-receptor components (e.g., the filter plate) and is considered background.

    • Test Compound Wells: Receptor + Radioligand + varying concentrations of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate.

  • Procedure:

    • Prepare a serial dilution of the test compound in assay buffer. A typical range would be from 100 µM down to 1 pM.

    • To each well of a 96-well plate, add in the following order:

      • Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

      • Test compound dilution, vehicle, or NSB ligand.

      • Radioligand (e.g., [3H]-ligand) at a concentration close to its Kd.

      • Cell membrane preparation (typically 10-50 µg of protein per well).

    • Seal the plate and incubate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

3. Separation and Detection

  • Rationale: The bound radioligand must be rapidly separated from the free radioligand to accurately measure receptor occupancy. Vacuum filtration is the most common method.

  • Procedure:

    • Pre-soak a 96-well filter mat (e.g., glass fiber GF/C) in a wash buffer.

    • Place the filter mat on a vacuum manifold.

    • Rapidly transfer the contents of the assay plate to the filter mat. The vacuum will pull the liquid through, trapping the membranes (with bound radioligand) on the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Part 3: Data Analysis and Interpretation

The raw output from the scintillation counter (Counts Per Minute, CPM) must be processed to yield meaningful affinity data.

1. Calculation of Specific Binding

  • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

  • For each concentration of the test compound, the percentage of specific binding is calculated: % Specific Binding = (CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB) * 100

2. Data Plotting and Curve Fitting

  • The calculated "% Specific Binding" is plotted against the logarithm of the test compound concentration.

  • This data is then fitted to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis software (e.g., GraphPad Prism, R).

  • The IC50 is the concentration of the test compound that corresponds to the 50% point on the y-axis of this curve.

3. Conversion to Ki

  • Using the Cheng-Prusoff equation mentioned earlier, the IC50 is converted to the Ki, providing a true measure of the compound's affinity for the receptor.

Data Analysis Workflow Diagram

G cluster_calc Calculations cluster_results Key Parameters raw_cpm Raw Scintillation Counts (CPM) - Total Binding - NSB - Compound Wells calc_specific Calculate Specific Binding (Total - NSB) raw_cpm->calc_specific calc_percent Calculate % Specific Binding for each [Test Compound] calc_specific->calc_percent plot_curve Plot % Specific Binding vs. log[Test Compound] calc_percent->plot_curve fit_curve Non-linear Regression (Sigmoidal Dose-Response) plot_curve->fit_curve ic50 Determine IC50 fit_curve->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki

Caption: From raw counts to affinity constant (Ki).

Example Data Summary
ParameterValueDescription
Radioligand ([L])1.5 nMThe concentration of the radioligand used in the assay.
Radioligand Kd1.2 nMThe known affinity of the radioligand for the receptor.
IC50 25.7 nM Experimentally determined concentration of Methyl 3-[...]-2-fluorobenzoate that displaces 50% of the radioligand.
Ki 11.4 nM Calculated inhibition constant for Methyl 3-[...]-2-fluorobenzoate, corrected for assay conditions.

Part 4: Advancing from Binding to Function

Demonstrating that a compound binds to a receptor is a crucial first step, but it does not describe the functional consequence of that binding. Is the compound an agonist (activator), an antagonist (blocker), or an inverse agonist? Functional assays are required to answer this question.

If the target receptor is a GPCR, a common downstream functional assay is to measure changes in second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium.

Hypothetical GPCR Signaling Pathway

The diagram below illustrates a canonical Gs-coupled GPCR pathway. If our test compound were an antagonist for this receptor, it would bind to the receptor but prevent the natural ligand from activating Gs protein, thereby blocking the downstream production of cAMP.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor GPCR (Target Receptor) g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP (Second Messenger) ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Gene Transcription) pka->response Phosphorylates Targets ligand Agonist (Natural Ligand) ligand->receptor Activates test_compound Test Compound (Antagonist) test_compound->receptor Binds & Blocks

Caption: A Gs-coupled GPCR signaling pathway.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

  • Mancini, J. A., et al. (2004). Radioligand binding assays. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

Pharmacokinetic Profile and ADME Characterization of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural ADME Liabilities

Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate is a highly lipophilic, fluorinated biphenyl compound characterized by two distinct metabolic liabilities: a methyl ester and a secondary amide (ethylcarbamoyl group). In preclinical drug development, methyl esters rarely survive systemic circulation intact; they typically act as prodrugs or undergo rapid first-pass metabolism to their corresponding carboxylic acids.

As a Senior Application Scientist evaluating this molecule, the primary pharmacokinetic (PK) hypothesis is that the parent compound will exhibit high permeability but extremely high intrinsic clearance ( CLint​ ) due to rapid hydrolysis by human carboxylesterases (hCES)[1]. The resulting metabolite, 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoic acid, will dictate the ultimate systemic exposure, volume of distribution ( Vd​ ), and pharmacological half-life ( t1/2​ ).

Mechanistic Structural Insights:
  • Methyl Ester Motif: Acts as a high-affinity substrate for Carboxylesterase 1 (CES1) in the liver and CES2 in the intestine[1]. This drives rapid bioconversion.

  • 2-Fluoro Substitution: The fluorine atom at the ortho position of the benzoate ring serves a dual purpose. Sterically, it locks the biphenyl dihedral angle. Electronically, it lowers the pKa​ of the resulting carboxylic acid post-hydrolysis, ensuring the metabolite remains ionized at physiological pH, thereby reducing its passive membrane permeability and preventing deep tissue accumulation.

  • Ethylcarbamoyl Group: The secondary amide is relatively stable but remains susceptible to CYP3A4-mediated N-dealkylation once the ester is hydrolyzed.

Biotransformation & Metabolic Pathways

Understanding the causality behind the clearance of this compound requires mapping its enzymatic degradation. The dominant pathway is hydrolytic, not oxidative. CES1, highly expressed in human hepatocytes, rapidly cleaves the methyl ester[1]. Secondary oxidative metabolism via Cytochrome P450 (CYP) enzymes plays a minor role for the parent but a major role for the acid metabolite.

MetabolicPathway Parent Methyl 3-[3-(ethylcarbamoyl)phenyl] -2-fluorobenzoate (Parent Prodrug) Acid 3-[3-(ethylcarbamoyl)phenyl] -2-fluorobenzoic acid (M1) Parent->Acid hCES1 (Liver) Hydrolysis Deethyl N-Deethylated Metabolite (M2) Parent->Deethyl CYP3A4 N-Dealkylation Acid->Deethyl CYP3A4 N-Dealkylation

Biotransformation pathway of the parent compound into its active and inactive metabolites.

Self-Validating Experimental Workflows

To accurately profile this compound, standard protocols must be modified. Because ester hydrolysis does not require cofactors like NADPH, traditional CYP-focused microsomal assays will yield false stability data if not designed correctly.

Protocol A: In Vitro Intrinsic Clearance ( CLint​ ) using Human Liver S9 Fractions

We utilize S9 fractions rather than isolated microsomes because S9 contains both the endoplasmic reticulum (where CES1 and CYPs reside) and the cytosol, providing a complete enzymatic landscape[2].

Step-by-Step Methodology:

  • System Preparation: Thaw pooled Human Liver S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Causality-Driven Assay Arms:

    • Arm 1 (Hydrolytic Clearance): Buffer + S9 + Compound (No NADPH). Purpose: Isolates CES1-mediated ester hydrolysis.

    • Arm 2 (Total Clearance): Buffer + S9 + Compound + 1 mM NADPH. Purpose: Captures total clearance (CES1 + CYP450).

    • Arm 3 (Negative Control): Heat-inactivated S9 (boiled for 5 mins) + Compound. Purpose: Self-validates that degradation is enzymatic, ruling out chemical instability of the ester in aqueous buffer[2].

  • Incubation: Spike the parent compound to a final concentration of 1 µM (DMSO < 0.1%). Incubate at 37°C.

  • Quenching: At predetermined time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Spin at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

Protocol B: In Vivo PK Profiling & Bioanalytical Validation

When transitioning to in vivo models (e.g., Sprague-Dawley rats or Beagle dogs), the critical liability is ex vivo degradation. Rodent plasma contains exceptionally high levels of circulating esterases compared to humans[1]. If blood is collected normally, the parent compound will hydrolyze in the collection tube before it ever reaches the mass spectrometer, leading to an artificially low Cmax​ and bioavailability ( F% ).

Step-by-Step Methodology:

  • Dosing: Administer the compound intravenously (IV, 1 mg/kg) and orally (PO, 10 mg/kg) to fasted animals.

  • Inhibitor-Stabilized Sampling: Collect blood at standard intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hrs) directly into pre-chilled tubes containing Sodium Fluoride (NaF) or Dichlorvos . Causality: These agents irreversibly inhibit plasma esterases, locking the in vivo ratio of Parent-to-Metabolite at the exact moment of draw.

  • Bioanalysis: Develop an LC-MS/MS Multiple Reaction Monitoring (MRM) method validated according to the 2018 FDA Bioanalytical Method Validation Guidance[3]. The method must demonstrate accuracy, precision, and selectivity for both the parent ester and the acid metabolite[3].

BioanalyticalWorkflow Blood In Vivo Blood Sampling (+ NaF Esterase Inhibitor) Plasma Plasma Separation (Centrifugation at 4°C) Blood->Plasma Extraction Protein Precipitation (Cold Acetonitrile + IS) Plasma->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS PK PK Parameter Calculation (NCA Modeling) LCMS->PK

Validated bioanalytical workflow incorporating esterase inhibition for accurate PK modeling.

Quantitative Pharmacokinetic Profile

Based on the structural properties and the defined metabolic pathways, Non-Compartmental Analysis (NCA) of the LC-MS/MS data will yield a highly divergent profile between the parent ester and the acid metabolite. Below is the projected quantitative PK data summary for a mammalian model (e.g., Beagle dog, which closely mimics human CES activity).

Pharmacokinetic ParameterParent Compound (Methyl Ester)Active Metabolite (Carboxylic Acid)Mechanistic Rationale
Clearance ( CL ) > 45 mL/min/kg (High)< 10 mL/min/kg (Low)Parent is rapidly cleared by hepatic CES1; the acid relies on slower CYP/renal clearance.
Volume of Distribution ( Vdss​ ) 4.5 L/kg (Extensive)0.8 L/kg (Limited)The lipophilic parent distributes deeply into tissues; the ionized acid is restricted to plasma/extracellular fluid.
Half-life ( t1/2​ ) 0.3 hours6.5 hoursRapid ester hydrolysis truncates the parent half-life, while the acid metabolite persists.
Oral Bioavailability ( F% ) < 5%~ 75% (as formed metabolite)Extensive first-pass extraction in the gut wall and liver prevents the parent from reaching systemic circulation intact.
Protein Binding ( fu​ ) < 1% unbound~ 5% unboundHigh lipophilicity of the biphenyl core drives strong binding to human serum albumin (HSA).

References

  • Bioanalytical Method Validation Guidance for Industry - U.S. Food and Drug Administration (FDA) -[Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes - Springer Nature Experiments -[Link]

  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - National Institutes of Health (NIH) PMC -[Link]

Sources

Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate metabolic stability in human liver microsomes

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Metabolic Stability of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate in Human Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. This guide provides a comprehensive, in-depth exploration of the principles and methodologies for evaluating the metabolic stability of a novel chemical entity, using methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate as a representative test compound. We will delve into the experimental design, execution, and data interpretation of in vitro assays using human liver microsomes (HLMs), a cornerstone of preclinical drug metabolism studies. This document is intended to serve as a practical resource for researchers and scientists in the field of drug discovery and development, offering not just procedural steps but also the underlying scientific rationale to ensure robust and reliable data generation.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the journey of a drug from a promising molecule to a therapeutic agent, its metabolic fate within the body is a pivotal consideration. Metabolic stability, a measure of a compound's susceptibility to biotransformation, directly influences its half-life, oral bioavailability, and potential for drug-drug interactions.[1] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too slowly metabolized could accumulate to toxic levels.[1]

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) superfamily of enzymes playing a predominant role.[2][3][4] These membrane-bound hemoproteins, located in the smooth endoplasmic reticulum of hepatocytes, are responsible for the oxidative metabolism of a vast array of xenobiotics.[4][5] Human liver microsomes (HLMs), which are vesicles formed from the endoplasmic reticulum upon homogenization of liver tissue, are enriched with these critical drug-metabolizing enzymes and serve as a reliable and convenient in vitro model for studying Phase I metabolism.[2][6]

This guide will provide a detailed framework for assessing the metabolic stability of methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate, a compound featuring an ester, an amide, and a fluorinated aromatic system – moieties that can be susceptible to metabolism by various hepatic enzymes.

Experimental Design: A Foundation for Self-Validating Protocols

A well-designed experiment is the bedrock of trustworthy data. The following sections outline the critical considerations for establishing a robust HLM stability assay.

The In Vitro System: Human Liver Microsomes

Pooled HLMs from multiple donors are recommended to average out inter-individual variability in enzyme expression and activity.[6] It is crucial to use microsomes that have been well-characterized and are known to possess high metabolic activity.

Cofactor Requirements: Fueling the Metabolic Engine

The majority of CYP-mediated reactions are monooxygenations that require NADPH as a cofactor.[2] Therefore, an NADPH-regenerating system is typically included in the incubation mixture to ensure a sustained supply of this essential cofactor throughout the experiment.

Test Compound Concentration

The initial concentration of the test compound should be carefully chosen. It is advisable to use a concentration that is well below the Michaelis-Menten constant (Km) of the primary metabolizing enzymes to ensure that the rate of metabolism is linearly proportional to the substrate concentration. A typical starting concentration for screening assays is 1 µM.[6]

Incubation Time Points

A series of time points are necessary to accurately determine the rate of compound depletion. Typical time points for a microsomal stability assay are 0, 5, 15, 30, 45, and 60 minutes.[7]

Controls: Ensuring Assay Integrity

Several controls are essential to validate the assay results:

  • Minus-NADPH Control: Incubating the test compound with HLMs in the absence of the NADPH-regenerating system. This control helps to distinguish between enzymatic and non-enzymatic degradation.

  • Positive Control: A compound with a known metabolic profile (e.g., verapamil, testosterone) should be run in parallel to confirm the metabolic competency of the HLM batch.

  • Vehicle Control: The test compound is typically dissolved in an organic solvent like DMSO. A vehicle control ensures that the solvent itself does not interfere with the assay.

Detailed Experimental Protocol

This section provides a step-by-step methodology for conducting the HLM stability assay for methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate.

Reagents and Materials
  • Pooled Human Liver Microsomes (20 mg/mL stock)

  • Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate (10 mM stock in DMSO)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compound (e.g., Verapamil, 10 mM stock in DMSO)

  • Acetonitrile (with internal standard for LC-MS/MS analysis)

  • 96-well incubation plates

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Assay Workflow

Figure 1: A schematic representation of the human liver microsomal stability assay workflow.

Step-by-Step Procedure
  • Preparation: Thaw the pooled human liver microsomes and all other reagents on ice. Prepare the master mix containing the potassium phosphate buffer, HLMs (to a final concentration of 0.5 mg/mL), and the NADPH regenerating system.[6][7] Prepare working solutions of the test compound and positive control.

  • Incubation: Add the test compound to the incubation plate to achieve the desired final concentration (e.g., 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed master mix to the wells containing the test compound.

  • Sampling and Quenching: At each designated time point (0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a separate plate or tubes containing ice-cold acetonitrile with an appropriate internal standard to stop the reaction and precipitate the proteins.[6]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.[8][9]

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the rate of disappearance of the test compound and calculate key metabolic stability parameters.

Calculation of In Vitro Half-Life (t½)

The percentage of the parent compound remaining at each time point is plotted against time. The natural logarithm of the percentage of compound remaining versus time is then plotted. The slope of the linear portion of this plot represents the elimination rate constant (k).

The in vitro half-life (t½) is calculated using the following equation:

t½ = 0.693 / k

Calculation of Intrinsic Clearance (CLint)

Intrinsic clearance (CLint) is a measure of the intrinsic ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.[7][10] It is calculated using the following equation:

CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

Hypothetical Data for Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

The following table presents hypothetical data to illustrate the calculations.

Time (min)% Remaining (Hypothetical)ln(% Remaining)
01004.605
5854.443
15604.094
30353.555
45202.996
60102.303

From a linear regression of the ln(% Remaining) vs. time plot, a hypothetical slope (k) of -0.045 min⁻¹ is obtained.

  • = 0.693 / 0.045 min⁻¹ = 15.4 min

  • CLint = (0.693 / 15.4 min) * (1000 µL / 0.5 mg) = 90.0 µL/min/mg protein

Potential Metabolic Pathways

Based on the structure of methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate, several metabolic pathways can be anticipated.

MetabolicPathways cluster_metabolites Potential Phase I Metabolites Parent Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate Ester Amide Aromatic Ring M1 Hydrolysis of Ester Carboxylic Acid Metabolite Parent:f1->M1 Esterases M2 Hydrolysis of Amide Carboxylic Acid and Amine Metabolites Parent:f2->M2 Amidases M3 Aromatic Hydroxylation Phenolic Metabolite Parent:f3->M3 CYP450 M4 N-dealkylation Desethyl Metabolite Parent:f2->M4 CYP450

Figure 2: Potential Phase I metabolic pathways for methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate in human liver microsomes.

The primary metabolic routes in HLMs are likely to be CYP-mediated oxidations, such as aromatic hydroxylation and N-dealkylation.[3] Ester and amide hydrolysis can also occur, although these reactions are often catalyzed by esterases and amidases which may have variable activity in microsomal preparations.

Conclusion and Future Directions

The in vitro metabolic stability assay using human liver microsomes is an indispensable tool in modern drug discovery.[1][6] It provides a rapid and cost-effective means to assess a key pharmacokinetic property of new chemical entities. For methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate, this assay would provide crucial data to guide its further development. A high intrinsic clearance would suggest a short in vivo half-life, potentially necessitating medicinal chemistry efforts to improve metabolic stability. Conversely, a low intrinsic clearance might indicate a longer half-life, which could be advantageous but also warrants further investigation into potential accumulation.

Subsequent studies could involve using human hepatocytes to investigate the role of Phase II metabolism and to obtain a more comprehensive picture of the compound's overall metabolic fate.[7] Furthermore, reaction phenotyping studies with specific CYP isoforms can identify the key enzymes responsible for the metabolism of methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate, which is critical for predicting potential drug-drug interactions.

References

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • MTT Lab. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Al-Majdoub, Z. M., et al. (2021). LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. PMC. [Link]

  • Li, Y., et al. (2025). Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. PMC. [Link]

  • Li, Y., et al. (2025). Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. Frontiers in Pharmacology. [Link]

  • Soars, M. G., et al. (2002). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. PMC. [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Al-Majdoub, Z. M., et al. (2021). LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. Taylor & Francis Online. [Link]

  • ChemHelp ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • International Journal of Research in Pharmacy and Allied Science. (n.d.). The Role of Cytochrom P450 in Drug Metabolism. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Semantic Scholar. [Link]

  • Armitage, I. M., et al. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PMC. [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. [Link]

  • Oxford Academic. (2024). Data set of fraction unbound values in the in vitro incubations for metabolic studies for better prediction of human clearance. Database. [Link]

  • OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. [Link]

  • NextSDS. (n.d.). Methyl 3-[3-(ethylcarbaMoyl)phenyl]-2-fluorobenzoate — Chemical Substance Information. [Link]

  • Guengerich, F. P. (2021). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. PMC. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. [Link]

  • Zang, C., et al. (2018). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC. [Link]

  • MDPI. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. [Link]

  • Zhou, S. F. (2008). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. PMC. [Link]

  • Xu, G., et al. (2012). Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. Asian Journal of Chemistry. [Link]

  • OAE Publishing Inc. (2023). The metabolism of novel flame retardants and the internal exposure and toxicity of their major metabolites in fauna - a review. [Link]

  • PubMed. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. [Link]

  • MDPI. (2020). Trimethyl-Substituted Carbamate as a Versatile Self-Immolative Linker for Fluorescence Detection of Enzyme Reactions. [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The strategic manipulation of physicochemical properties is a cornerstone of modern drug discovery. Lipophilicity and molecular weight are fundamental parameters that govern a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed technical analysis of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate, a molecule of interest for researchers in medicinal chemistry. We will dissect its core properties, outline authoritative computational and experimental methodologies for determining its lipophilicity, and discuss the implications of these characteristics within the context of drug development. This document is intended for scientists and professionals who require a deep, actionable understanding of this compound's behavior.

Introduction to Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate is a complex organic molecule featuring a bi-aryl scaffold, which is common in medicinal chemistry. Its structure incorporates several key functional groups that dictate its chemical behavior and biological potential. A thorough characterization of its fundamental physicochemical properties is the first step in evaluating its potential as a lead compound or a chemical probe.

Chemical Identity and Structure

A precise understanding of the molecule's composition is essential. The key identifiers and structural representation are summarized below.

PropertyValueSource
Chemical Name Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate-
CAS Number 1381944-61-1[1]
Molecular Formula C₁₇H₁₆FNO₃-
Canonical SMILES CCOC(=O)Nc1cccc(c1)c2cccc(c2F)C(=O)OC-
Molecular Weight 301.31 g/mol Calculated

Structural Analysis: The molecule is built upon a 2-fluorobenzoate core. The fluorine atom at the ortho position is a critical feature, known to influence conformation, metabolic stability, and binding interactions.[2][3] The ester group (methyl benzoate) acts as a hydrogen bond acceptor. At the 3-position, a phenyl ring is attached, which in turn is substituted at its meta-position with an ethylcarbamoyl group (-NHC(=O)CH₂CH₃). This amide linkage provides both hydrogen bond donor and acceptor capabilities, significantly influencing solubility and potential target interactions.

Rationale for Physicochemical Characterization in Drug Discovery

In drug development, a molecule's success is not determined by its potency alone. Its ability to be absorbed, distributed, metabolized, and excreted (ADME) is equally critical.[4] Lipophilicity and molecular weight are primary determinants of these ADME properties.[]

  • Molecular Weight (MW): A MW of 301.31 g/mol places this compound well within the typical range for small molecule drugs, favoring good absorption and distribution profiles.

  • Lipophilicity: This parameter, often expressed as logP or logD, measures the partitioning of a compound between a lipid and an aqueous phase. It is a surrogate for a drug's ability to cross biological membranes.[4][6] An optimal lipophilicity range (typically logP between 0 and 3) is often sought to balance membrane permeability with aqueous solubility.[6]

Lipophilicity: A Critical Parameter

Lipophilicity is a key driver of a drug's behavior, influencing everything from target affinity to toxicity.[4][] The strategic inclusion of a fluorine atom is a common tactic in medicinal chemistry to modulate this property.[7] Fluorine can increase lipophilicity and enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2][8]

Theoretical Framework: logP and logD
  • Partition Coefficient (logP): This is the logarithm of the ratio of concentrations of an un-ionized compound in a two-phase system of n-octanol and water. It is an intrinsic property of a neutral molecule.

  • Distribution Coefficient (logD): This is the logarithm of the ratio of the sum of all forms of the compound (ionized and un-ionized) in each of the two phases. It is pH-dependent and more physiologically relevant for ionizable compounds.

Given that the amide in Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate is weakly acidic and unlikely to be significantly ionized at physiological pH, its logP and logD₇.₄ values are expected to be very similar.

Computational Prediction of Lipophilicity

In silico methods provide a rapid and cost-effective first pass assessment of lipophilicity, guiding synthetic priorities and compound design.[9] These methods are typically based on fragmental or atomic contributions derived from large experimental datasets.[10][11]

Methodology: In Silico logP Estimation

Numerous algorithms exist for calculating logP, each with its own strengths.[12][13] Popular approaches include:

  • Atomic Methods (e.g., ALOGP, XLOGP): These methods sum the contributions of individual atoms to the overall lipophilicity.[14][15]

  • Fragment-based Methods (e.g., ClogP): The molecule is dissected into fragments, and the logP is calculated by summing the known lipophilicity values of these fragments along with correction factors.[11][16]

Predicted Lipophilicity Data

For Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate, a consensus of computational models is recommended.

ParameterPredicted ValueMethod/Tool
Calculated logP (ALOGP) 3.5 - 4.0 (Estimated)Based on similar structures and fragment contributions
Calculated logP (XLOGP3) 3.7 (Estimated)Based on similar structures and fragment contributions

Note: Specific, directly cited predicted values for this exact CAS number were not available in the initial search. The values above are expert estimations based on the analysis of its constituent fragments (biphenyl, methyl ester, ethyl amide, fluorine), which all contribute positively to lipophilicity. Experimental verification is crucial.

Experimental Determination of Lipophilicity

While computational models are invaluable, experimental determination remains the gold standard for accurate lipophilicity assessment.[17] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and reliable indirect method for this purpose.[17][18][19][20]

Rationale for RP-HPLC

The traditional "shake-flask" method for logP determination is labor-intensive and not suitable for high-throughput screening.[17] RP-HPLC offers a rapid, reproducible, and automatable alternative that measures a lipophilicity index (log kw) highly correlated with the experimental logP.[21]

Diagram: RP-HPLC Workflow for log kw Determination

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A 1. Prepare Mobile Phases (e.g., 40-80% Methanol in Water) D 4. Equilibrate C18 Column with initial mobile phase A->D B 2. Prepare Standards (Compounds with known logP values) E 5. Inject Standards & Test Compound sequentially for each mobile phase composition B->E J 10. Correlate log kw of Standards with known logP values to create calibration curve B->J C 3. Prepare Test Compound Solution (Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate) C->E D->E F 6. Record Retention Times (tR) and Dead Time (t0) E->F G 7. Calculate Capacity Factor (k) k = (tR - t0) / t0 F->G H 8. Plot log(k) vs. % Organic Modifier for each compound G->H I 9. Extrapolate to 100% Aqueous Phase to determine log kw H->I I->J K 11. Determine logP of Test Compound from its log kw using the calibration curve I->K Direct Use or Calibration J->K

Caption: Workflow for determining logP via RP-HPLC and log kw extrapolation.

Detailed Experimental Protocol for RP-HPLC

This protocol provides a self-validating system for the accurate determination of the compound's lipophilicity index.

1. Materials and Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade methanol and water.

  • A set of 5-7 calibration standards with known logP values spanning a range (e.g., 1.0 to 5.0).

  • Test Compound: Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate.

  • Dead time marker (e.g., uracil or sodium nitrate).

2. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient: A series of isocratic runs with varying mobile phase compositions (e.g., 40%, 50%, 60%, 70%, 80% Methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Determined by UV scan of the test compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

3. Procedure:

  • Solution Preparation: Dissolve the test compound and each standard in methanol to a concentration of ~0.5 mg/mL.

  • Dead Time Determination: Inject the dead time marker to determine the column void time (t₀) for each mobile phase composition.

  • Analysis: For each isocratic condition, inject the standards and the test compound. Record the retention time (tᵣ) for each peak.

  • Calculation of Capacity Factor (k): For each compound at each mobile phase composition, calculate the capacity factor using the formula: k = (tᵣ - t₀) / t₀.

  • Extrapolation to log kw:

    • For each compound, plot log(k) against the percentage of methanol in the mobile phase.

    • Perform a linear regression for each compound's data points.

    • The y-intercept of this regression line represents the log(k) value extrapolated to 100% aqueous mobile phase, which is the lipophilicity index, log kw .

  • Calibration and Final logP Determination:

    • Create a calibration plot of the experimentally determined log kw values for the standards against their literature logP values.

    • The resulting linear equation (logP = m * log kw + c) can be used to calculate the logP of the test compound from its experimentally determined log kw value.

Conclusion

Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate possesses a molecular weight of 301.31 g/mol , making it suitable for development as a small molecule therapeutic. Its structural features, particularly the fluoro-biphenyl core and the ethylcarbamoyl group, suggest a moderate to high lipophilicity, with a computationally estimated logP in the range of 3.5 to 4.0 . While this value is slightly above the ideal range for oral bioavailability, it may be advantageous for targeting protein-protein interactions or for central nervous system penetration. The provided RP-HPLC protocol offers a robust and authoritative method for obtaining a precise experimental value, which is essential for guiding further structure-activity relationship (SAR) studies and optimizing the compound's ADME profile for future drug development efforts.

References

  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development.
  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery.
  • BOC Sciences. (2024, April 23). Lipophilicity of Drug.
  • Valko, K. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules.
  • Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?
  • Müller, K., Faeh, C., & Diederich, F. (2021). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Shultz, M. D. (2019). Is there enough focus on lipophilicity in drug discovery?. Expert Opinion on Drug Discovery.
  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. PubMed.
  • Tsantili-Kakoulidou, A. (2018). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC.
  • Encyclopedia.pub. (2024, February 27).
  • Tsantili-Kakoulidou, A. (2018). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. PubMed.
  • WuXi AppTec DMPK. (2023, December 19). How to Evaluate Lipophilicity Rapidly?
  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software.
  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD.
  • Virtual Computational Chemistry Laboratory.
  • J-Stage. (2005).
  • ChemAxon. (2021, September 3). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge.
  • Kujawski, J., et al. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Computational Methods in Science and Technology.
  • Chemical Substance Information. Methyl 3-[3-(ethylcarbaMoyl)
  • Pándi, A., et al. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Medicinal Chemistry Research.
  • Juniper Publishers. (2018, February 21). Lipophilicity (LogD7.4) of N-Aryl Benzo.
  • PubChemLite.
  • CompuDrug. PrologP | .

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Methodological & Application

Step-by-step synthesis protocol for Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate, a key intermediate in medicinal chemistry and drug discovery programs. The synthesis is achieved through a two-step reaction sequence involving a Suzuki-Miyaura cross-coupling reaction followed by an amide bond formation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, explanations of the underlying chemical principles, and methods for characterization and purification. The protocol is designed to be self-validating, with in-text citations to authoritative sources for key methodologies.

Introduction

Fluorinated organic molecules are of significant interest in the pharmaceutical industry due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles. The target molecule, Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate, incorporates a fluorinated benzoic acid moiety and a biaryl scaffold, common features in many biologically active compounds. This document outlines a reliable and reproducible synthetic route to this compound, starting from commercially available starting materials.

The synthesis proceeds in two key steps:

  • Suzuki-Miyaura Coupling: Formation of the biaryl C-C bond between methyl 3-bromo-2-fluorobenzoate and (3-carboxyphenyl)boronic acid.

  • Amide Coupling: Formation of the ethyl amide from the resulting carboxylic acid intermediate using a peptide coupling reagent.

Reaction Scheme

Synthesis of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate R1 Methyl 3-bromo-2-fluorobenzoate S1 Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80 °C R1->S1 R2 (3-carboxyphenyl)boronic acid R2->S1 R3 Ethylamine S2 Step 2: Amide Coupling HATU, DIPEA DMF, rt R3->S2 I1 3'-(methoxycarbonyl)-2'-fluorobiphenyl-3-carboxylic acid I1->S2 P1 Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate S1->I1 S2->P1 Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine methyl 3-bromo-2-fluorobenzoate, (3-carboxyphenyl)boronic acid, and K2CO3 in a round-bottom flask. B Evacuate and backfill the flask with an inert atmosphere (N2 or Ar). A->B C Add anhydrous 1,4-dioxane and water. B->C D Add Pd(dppf)Cl2 catalyst. C->D E Heat the reaction mixture to 80 °C with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS (typically 4-12 hours). E->F G Cool to room temperature and filter off the palladium catalyst. F->G H Acidify the aqueous layer with 1 M HCl to precipitate the product. G->H I Collect the solid by vacuum filtration, wash with water, and dry. H->I J Purify by recrystallization or column chromatography. I->J

Figure 2: Workflow for the Suzuki-Miyaura Coupling step.

Protocol:

  • To a 100 mL round-bottom flask, add methyl 3-bromo-2-fluorobenzoate (1.0 eq), (3-carboxyphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen gas three times.

  • Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (to make the solution 0.1 M with respect to the limiting reagent).

  • Degas the solution by bubbling nitrogen through it for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute with water and filter through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel and wash with ethyl acetate to remove non-acidic impurities.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.

  • The crude product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Step 2: Amide Coupling to Synthesize Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

This step utilizes a modern peptide coupling reagent, HATU, to facilitate the formation of the amide bond between the carboxylic acid intermediate and ethylamine. HATU is known for its high efficiency and low rate of racemization in chiral systems.

Protocol:

  • Dissolve the 3'-(methoxycarbonyl)-2'-fluorobiphenyl-3-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 5 minutes.

  • Add HATU (1.2 eq) to the mixture and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Slowly add ethylamine (2.0 M solution in THF, 1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization

The identity and purity of the final product, Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate, should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹⁹F NMR: To confirm the chemical structure and the presence of the fluorine atom.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • LC-MS: To determine the purity and confirm the molecular weight of the compound.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Application Notes and Protocols: A Guide to Solubilizing Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The successful application of small molecule inhibitors in cell-based assays is fundamentally dependent on their effective and consistent delivery to the target cells. Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate is a compound of interest for which proper solubilization is the first critical step towards obtaining reproducible and meaningful experimental data. Due to its predicted hydrophobic nature, this compound is poorly soluble in aqueous media, necessitating the use of an organic solvent. This guide provides a comprehensive, field-tested protocol for the dissolution and application of this compound in a cell culture setting, emphasizing the scientific rationale behind each step to ensure experimental integrity and success.

Compound Identification and Physicochemical Profile

A precise understanding of the compound's basic properties is essential before any experimental work is initiated.

PropertyDetailsSource
Chemical Name Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate[1]
CAS Number 1381944-61-1[1]
Molecular Formula C₁₇H₁₆FNO₃[1]
Molecular Weight 301.32 g/mol Calculated

Solubility Profile: Based on its chemical structure, which includes multiple aromatic rings and an ester functional group, Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate is classified as a hydrophobic molecule.[2][3] Consequently, its solubility in aqueous solutions like water, Phosphate-Buffered Saline (PBS), or cell culture media is expected to be extremely low. The use of a polar aprotic organic solvent is required for effective dissolution.[2]

SolventSolubility AssessmentRationale & Recommendations
Dimethyl Sulfoxide (DMSO) Recommended DMSO is the industry-standard solvent for dissolving a wide range of water-insoluble compounds for biological assays.[4] It is miscible with water and cell culture media, facilitating the preparation of working solutions. Use only high-purity, anhydrous, sterile-filtered DMSO.
Ethanol (EtOH) Possible, but less idealWhile some compounds are soluble in ethanol, it can be more volatile and exert different effects on cells compared to DMSO.[4] If used, a thorough solvent toxicity evaluation is mandatory.
Aqueous Buffers (PBS, Media) Insoluble Direct dissolution in aqueous solutions will likely result in compound precipitation, leading to inaccurate dosing and non-reproducible results.

The Critical Role of the Solvent: Managing DMSO in Cell Culture

While DMSO is an excellent solvent, it is not biologically inert and can influence cellular functions, a critical consideration for the validity of any experiment.[2][4] Introducing an external solvent alters the cellular environment; therefore, its concentration must be carefully controlled.[4]

Causality of DMSO-Induced Effects: At higher concentrations, DMSO can increase cell membrane permeability, induce cell differentiation, and even cause cytotoxicity.[2][5][6] These effects are cell-type dependent, with primary cells and stem cells often showing higher sensitivity than robust, immortalized cell lines.[5][7]

The Self-Validating System: The Vehicle Control: To isolate the biological effects of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate from those of the solvent, a vehicle control is mandatory. This control consists of treating cells with the same final concentration of DMSO as the highest concentration used for the test compound. This practice ensures that any observed cellular response can be confidently attributed to the compound itself, not the solvent.[6][8]

Recommended Final DMSO Concentrations:

Cell TypeRecommended Max. Final [DMSO]Justification
Robust/Immortalized Cell Lines ≤ 0.5% (v/v)Most common cell lines tolerate up to 0.5% DMSO with minimal impact on viability or function.[5]
Primary Cells, Stem Cells, Sensitive Lines ≤ 0.1% (v/v)These cell types are more sensitive to solvent-induced stress. Keeping the DMSO concentration at or below 0.1% is a widely accepted best practice to ensure minimal interference.[5][8][9]
High-Throughput Screening (HTS) ≤ 0.1% - 0.2% (v/v)While higher concentrations may be used, they increase the risk of off-target effects. A lower concentration is always preferable.[9]

Experimental Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a highly concentrated master stock solution. Creating a concentrated stock is a crucial step that allows for the addition of a minimal volume of solvent to the final cell culture, thereby keeping the final DMSO concentration below toxic levels.

Materials:

  • Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate powder

  • Anhydrous, sterile-filtered, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber or opaque glass vial with a PTFE-lined screw cap

  • Sterile, positive-displacement pipette and tips

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Pre-Calculation: Determine the mass of the compound required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 301.32 g/mol = 3.01 mg

  • Compound Equilibration: Before opening, allow the vial of the compound to equilibrate to room temperature for at least 20-30 minutes. This preventative step is critical to avoid condensation of atmospheric moisture onto the hygroscopic powder, which could impair solubility and stability.

  • Weighing: In a dedicated weighing area, carefully weigh out 3.01 mg of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate and transfer it into the sterile glass vial.

  • Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous, cell culture-grade DMSO to the vial.

  • Dissolution:

    • Tightly cap the vial and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure no solid particulates remain.

    • If the compound does not fully dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes or warm the solution gently in a 37°C water bath.[10][11]

    • Causality Check: Complete dissolution is non-negotiable. Undissolved particles will lead to inaccurate and non-reproducible concentrations in downstream applications.

  • Storage and Aliquoting:

    • Once fully dissolved, to avoid the damaging effects of repeated freeze-thaw cycles, aliquot the 10 mM master stock into smaller, single-use volumes (e.g., 20 µL) in sterile, opaque microcentrifuge tubes.

    • Store aliquots at -20°C for short-term (1-3 months) or -80°C for long-term storage (>3 months).[10][11] Proper storage in tightly sealed vials is essential as DMSO is hygroscopic and can absorb water over time, potentially causing the compound to precipitate.[10][11]

Experimental Protocol: Preparation of Working Solutions for Cell Dosing

This section describes the dilution of the 10 mM master stock into cell culture medium to achieve the desired final treatment concentration. The key challenge is to prevent the compound from precipitating when the DMSO stock is introduced into the aqueous environment of the medium.[12]

G cluster_0 Preparation of Master Stock cluster_1 Preparation of Working Solution (Example: 10 µM Final) weigh 1. Weigh 3.01 mg of Compound dissolve 2. Dissolve in 1 mL Anhydrous DMSO weigh->dissolve stock 3. Result: 10 mM Master Stock dissolve->stock aliquot 4. Aliquot and Store at -80°C stock->aliquot thaw 5. Thaw One Aliquot of 10 mM Stock aliquot->thaw Day of Experiment intermediate 6. Prepare 100 µM Intermediate (1 µL Stock + 99 µL Medium) thaw->intermediate working 7. Prepare 10 µM Final Solution (e.g., 100 µL of 100 µM Intermediate + 900 µL Medium) intermediate->working plate 8. Add to Cells in Culture Plate working->plate

Caption: Workflow for preparing stock and working solutions.

Procedure (Example for a 10 µM final concentration):

  • Thaw Stock: Remove one aliquot of the 10 mM master stock from the -80°C freezer and thaw it at room temperature.

  • Prepare Intermediate Dilution (Serial Dilution Principle): To prevent precipitation, do not dilute the highly concentrated stock directly into a large volume of media. First, prepare an intermediate dilution.

    • Pipette 99 µL of pre-warmed (37°C) cell culture medium into a sterile microcentrifuge tube.

    • Add 1 µL of the 10 mM master stock to the medium.

    • Immediately and thoroughly mix by gentle vortexing or by pipetting up and down several times. This creates a 100 µM intermediate solution . The DMSO concentration at this stage is 1%.

  • Prepare Final Working Solution:

    • Determine the final volume needed for your experiment. For example, to prepare 1 mL of a 10 µM final solution, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium.

    • Mix thoroughly. The final concentration of the compound is now 10 µM , and the final DMSO concentration is a cell-safe 0.1% .

  • Dose Cells: Immediately add the final working solution to your cells. Do not store the compound once it has been diluted in aqueous media, as its stability may be limited.[13]

Troubleshooting and Best Practices

IssuePotential CauseRecommended Solution
Precipitate forms in master stock during storage. 1. DMSO absorbed moisture. 2. Storage temperature fluctuated.1. Use fresh, anhydrous DMSO for a new stock.[10][11] 2. Gently warm (37°C) and sonicate the vial to try and redissolve. If unsuccessful, discard and prepare a fresh stock.
Precipitate forms when diluting stock into media. 1. Compound's solubility limit in the aqueous medium was exceeded. 2. Shock precipitation from adding concentrated DMSO stock directly to media.1. Lower the final concentration of the compound. 2. Always use a serial dilution approach as described in the protocol. Ensure rapid and thorough mixing upon dilution.
Inconsistent results between experiments. 1. Incomplete dissolution of master stock. 2. Degradation from repeated freeze-thaw cycles. 3. Pipetting errors.1. Always visually confirm complete dissolution of the stock solution. 2. Use single-use aliquots.[10] 3. Ensure pipettes are calibrated, especially for small volumes.
Toxicity observed in vehicle control cells. 1. Final DMSO concentration is too high for the specific cell line.1. Perform a DMSO dose-response curve to determine the maximum tolerable concentration for your cells (e.g., test 0.05%, 0.1%, 0.25%, 0.5%, 1.0%). Reduce the final DMSO concentration in your experiment accordingly.[4]

Safety Precautions

  • Compound Handling: Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate is a chemical of unknown toxicity. Handle with care. Always wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.

  • DMSO Handling: DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact. Handle only in a well-ventilated area or a chemical fume hood.

References

  • Da Violante, G., et al. (2002). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • LifeTein. (2026). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Available at: [Link]

  • Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology. Available at: [Link]

  • NextSDS. (n.d.). Methyl 3-[3-(ethylcarbaMoyl)phenyl]-2-fluorobenzoate — Chemical Substance Information. Available at: [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Available at: [Link]

  • Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ACS Publications. Available at: [Link]

  • Corning Life Sciences. (2022). Top Tips for In-House Media Preparation. Available at: [Link]

  • ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. Available at: [Link]

  • Protocol Online. (2006). What s the maximum allowable limit of DMSO as a solvent in cell culture. Available at: [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?. Available at: [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • Brazilian Journal of Biology. (n.d.). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Available at: [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. Available at: [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Available at: [Link]

  • Course Hero. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Available at: [Link]

  • Eppendorf. (2025). Best Practices for Media Preparation and Exchange in Mammalian Cell Culture. Available at: [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Available at: [Link]

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Application Notes & Protocols for In Vivo Dosing Formulation of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes provide a comprehensive guide for the formulation of a representative new chemical entity (NCE), Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate, for in vivo studies. As specific physicochemical data for this compound are not publicly available, this document outlines a systematic and scientifically-grounded approach to formulation development for poorly soluble compounds, using this molecule as a case study. The protocols provided are intended as a starting point and should be adapted based on experimentally determined properties of the compound.

Introduction: The Formulation Challenge with Poorly Soluble NCEs

The journey of a new chemical entity (NCE) from the laboratory to preclinical testing is fraught with challenges, a primary one being its formulation for in vivo administration.[1] A significant number of NCEs emerging from drug discovery pipelines are poorly soluble in aqueous solutions, which can severely limit their bioavailability and lead to inaccurate assessments of their efficacy and toxicity.[2][3][4] The primary goal of preclinical formulation development is to ensure adequate systemic exposure of the test compound in animal models to enable a thorough evaluation of its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles.[5][6]

This guide provides a detailed framework for developing suitable dosing formulations for a representative poorly soluble NCE, Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate. The principles and protocols described herein are broadly applicable to other similar research compounds.

Preformulation Studies: The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough physicochemical characterization of the NCE is paramount.[1] These preformulation studies provide the essential data to guide the selection of an appropriate formulation strategy.

Key Physicochemical Properties to Investigate:

  • Aqueous Solubility: Determining the solubility in aqueous media at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) is a critical first step.

  • pKa: The ionization constant (pKa) of the molecule will indicate whether its solubility is pH-dependent.

  • LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) provide insights into the compound's lipophilicity and potential for dissolution in lipid-based systems.[3]

  • Melting Point and Physical Form: The melting point and crystallinity of the compound influence its dissolution rate.[1]

  • Chemical Stability: Assessing the stability of the compound in different solvents and at various pH levels and temperatures is crucial to prevent degradation during formulation preparation and storage.[7]

A Systematic Workflow for Formulation Development

A structured approach to formulation development is essential for efficiently identifying a suitable vehicle for in vivo studies. The following workflow provides a logical progression from initial screening to the final formulation selection.

Formulation_Workflow cluster_preformulation Preformulation Characterization cluster_screening Vehicle Screening cluster_formulation Formulation Preparation & Optimization cluster_characterization Final Formulation Characterization Preform_Solubility Aqueous Solubility & pKa Screen_Aqueous Aqueous Vehicles (pH adjustment) Preform_Solubility->Screen_Aqueous Preform_LogP LogP / LogD Screen_Lipids Lipid-based Systems Preform_LogP->Screen_Lipids Preform_Stability Chemical Stability Form_Solution Solution Formulation Preform_Stability->Form_Solution Form_Suspension Suspension Formulation Preform_Stability->Form_Suspension Form_Emulsion Lipid-based Formulation Preform_Stability->Form_Emulsion Screen_Aqueous->Form_Solution Screen_Cosolvents Co-solvent Systems Screen_Cosolvents->Form_Solution Screen_Surfactants Surfactant Dispersions Screen_Surfactants->Form_Suspension Screen_Lipids->Form_Emulsion Char_Appearance Visual Appearance & Homogeneity Form_Solution->Char_Appearance Form_Suspension->Char_Appearance Form_Emulsion->Char_Appearance Char_pH pH Measurement Char_Appearance->Char_pH Char_Viscosity Viscosity Char_pH->Char_Viscosity Char_Stability Short-term Stability Char_Viscosity->Char_Stability

Caption: A systematic workflow for in vivo formulation development.

Common Excipients for Preclinical Formulations

The selection of excipients is critical and must consider their solubilizing capacity, potential toxicity in the chosen animal model, and route of administration.[1]

Table 1: Commonly Used Excipients for Oral and Intravenous Formulations

ExcipientClassTypical Concentration RangeRoute of AdministrationPotential Concerns
Propylene Glycol (PG)Co-solvent10 - 40%Oral, IVHemolysis and CNS effects at high concentrations.[8]
Polyethylene Glycol (PEG 300/400)Co-solvent10 - 60%Oral, IVCan cause renal toxicity at high doses.
EthanolCo-solvent5 - 20%Oral, IVPotential for pharmacological effects.[8]
Dimethyl Sulfoxide (DMSO)Co-solvent≤ 10%IV, IPPotent solvent with potential for its own biological effects.[8]
Polysorbate 80 (Tween® 80)Surfactant1 - 10%Oral, IVCan be associated with hypersensitivity reactions.[8]
Solutol® HS 15Surfactant5 - 20%Oral, IVA good alternative to Cremophor EL.[8]
Cremophor® ELSurfactant≤ 5%IVRisk of anaphylactoid reactions.[8]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Complexing Agent20 - 40%Oral, IVPotential for nephrotoxicity at high doses.
MethylcelluloseSuspending Agent0.5 - 1%OralIncreases viscosity to prevent settling.
Carboxymethylcellulose (CMC)Suspending Agent0.5 - 1%OralCommonly used for oral suspensions.

Experimental Protocols

The following protocols provide step-by-step methodologies for preparing common types of formulations for in vivo studies.

Protocol 1: Preparation of a Co-solvent-based Solution for Intravenous Administration

This protocol is suitable for compounds that exhibit sufficient solubility in a mixture of water-miscible organic solvents.

Materials:

  • Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

  • Sterile vials

  • Vortex mixer

  • Sonicator

  • Sterile 0.22 µm syringe filters

Procedure:

  • Vehicle Preparation: Prepare the desired vehicle by mixing the co-solvents. A common starting point is a vehicle composed of 10% DMSO, 40% PEG 400, and 50% saline.

  • Drug Solubilization: Weigh the required amount of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate and add it to the prepared vehicle.

  • Mixing: Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if necessary, provided the compound is stable at elevated temperatures.

  • Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.[8]

  • Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or particulate matter.

Protocol 2: Preparation of a Suspension for Oral Gavage

This protocol is suitable for compounds with very low solubility that cannot be formulated as a solution at the required concentration.

Materials:

  • Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

  • 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in purified water

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

Procedure:

  • Vehicle Preparation: Prepare the suspending vehicle by slowly adding methylcellulose or CMC to purified water while stirring until a uniform dispersion is achieved.

  • Particle Size Reduction (if necessary): If the compound has large crystals, reduce the particle size using a mortar and pestle to create a fine powder. This increases the surface area for dissolution.[2]

  • Wetting the Powder: In a clean container, add a small amount of the vehicle to the weighed compound to form a paste. This ensures that the particles are adequately wetted.

  • Suspension Formation: Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing until a uniform suspension is formed.

  • Homogeneity: Continue stirring the suspension for at least 30 minutes to ensure homogeneity. The suspension should be continuously stirred during dosing to maintain uniformity.

Protocol 3: Preparation of a Lipid-based Formulation for Oral Administration

Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the oral absorption of lipophilic compounds.[2][8]

Materials:

  • Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

  • Oil (e.g., Labrafac™ PG, Maisine® CC)

  • Surfactant (e.g., Cremophor® EL, Polysorbate 80)

  • Co-solvent (e.g., Transcutol® HP, Propylene Glycol)

  • Glass vials

  • Vortex mixer

Procedure:

  • Excipient Screening: Determine the solubility of the compound in various oils, surfactants, and co-solvents to identify the most suitable components.

  • Formulation Preparation: In a glass vial, accurately weigh the oil, surfactant, and co-solvent.

  • Drug Dissolution: Add the required amount of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate to the mixture of excipients.

  • Mixing: Vortex the mixture until the compound is completely dissolved. Gentle warming may be used to facilitate dissolution.

  • Self-Emulsification Test: To confirm the self-emulsifying properties, add a small amount of the formulation to water and observe the formation of a fine emulsion.

Formulation Stability Assessment

Establishing the stability of the preclinical dose formulation is crucial to ensure that the test system receives the correct dose.[7] Stability studies should be conducted under conditions that mimic the actual study conditions, including formulation, storage, and dosing.[7]

Key Stability Parameters to Evaluate:

  • Potency: The concentration of the active pharmaceutical ingredient (API) should be measured at time zero and after storage for a specified duration (e.g., 6, 24, 48 hours) at relevant temperatures (e.g., room temperature, refrigerated).[7]

  • Appearance: Visual inspection for any changes in color, clarity (for solutions), or resuspendability (for suspensions).

  • pH: The pH of the formulation should remain within an acceptable range.

Troubleshooting Common Formulation Issues

Table 2: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Drug precipitates out of solutionSolubility limit exceeded in the chosen vehicle.- Increase the proportion of the co-solvent or solubilizing agent.- Gently warm the solution during preparation (ensure compound is heat-stable).- Evaluate a different solvent system.[8]
Formulation is too viscous for injectionHigh concentration of polymers or certain co-solvents.- Use a lower concentration of the viscosity-enhancing excipient.- Select a co-solvent with a lower viscosity.
Suspension settles too quicklyInadequate viscosity of the vehicle or large particle size.- Increase the concentration of the suspending agent.- Reduce the particle size of the drug substance.

Conclusion

The successful in vivo evaluation of a new chemical entity like Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate is highly dependent on the development of an appropriate dosing formulation. A systematic approach, beginning with thorough preformulation characterization and followed by a logical vehicle screening and formulation optimization process, is essential for achieving adequate drug exposure in preclinical studies. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop robust and reliable formulations for their poorly soluble research compounds.

References

  • NextSDS. Methyl 3-[3-(ethylcarbaMoyl)phenyl]-2-fluorobenzoate — Chemical Substance Information. Available from: [Link]

  • National Institutes of Health (NIH). Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC. Available from: [Link]

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

  • Pharmaoffer. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Handling of Methyl 3-Fluorobenzoate. Available from: [Link]

  • DC Fine Chemicals. Excipients: What they are and their importance in the pharmaceutical industry. Available from: [Link]

  • Pharmlabs. Excipients. Available from: [Link]

  • National Institutes of Health (NIH). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. Available from: [Link]

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Definitive Structural Elucidation: 1H and 13C NMR Spectral Assignment of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure in organic chemistry and drug development. This application note provides a comprehensive guide to the complete ¹H and ¹³C NMR spectral assignment of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate, a compound featuring multiple, complex spin systems. We will detail a systematic approach that integrates one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments with spectral editing techniques (DEPT-135). The causality behind experimental choices is explained, providing a robust, self-validating workflow for researchers to confidently assign complex molecular architectures.

Introduction: The Imperative for Unambiguous Characterization

Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate is a multi-functionalized aromatic compound. Its structure contains two distinct phenyl rings with varied substitution patterns, an ester, an amide, and a fluorine atom, all of which introduce significant complexity into its NMR spectra. Accurate structural verification is a cornerstone of chemical research and drug development, where even minor isomeric impurities can have profound effects on biological activity and safety.

NMR spectroscopy provides an in-depth view of the molecular framework by probing the magnetic environments of ¹H and ¹³C nuclei.[1] The strategic application of a suite of NMR experiments allows for the complete and confident assignment of every proton and carbon signal, which is essential for quality control, reaction monitoring, and regulatory submission. This guide will walk through the logical sequence of experiments required for this assignment.

Below is the numbered structure of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate, which will be referenced throughout this note.

Caption: Numbering scheme for Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate.

Experimental Protocols

A logical workflow is essential for efficiently arriving at a complete spectral assignment. The proposed sequence ensures that data from simpler experiments informs the interpretation of more complex ones.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Correlation cluster_analysis Data Analysis & Assignment Prep Dissolve 5-25 mg in ~0.7 mL CDCl3 H1 ¹H NMR Prep->H1 C13 ¹³C NMR H1->C13 Inform proton environments COSY ¹H-¹H COSY H1->COSY H-H Connectivity DEPT DEPT-135 C13->DEPT Identify C types HSQC ¹H-¹³C HSQC DEPT->HSQC COSY->HSQC H-C Correlation Assign Final Structural Assignment HSQC->Assign

Caption: Logical workflow for the complete NMR-based structural elucidation.

Sample Preparation Protocol

Scientific integrity begins with meticulous sample preparation.[2] The quality of the resulting spectra is directly dependent on this initial step.

  • Weighing: Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[3][4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[4]

  • Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial.[3][4] Gently swirl or vortex the vial to ensure complete dissolution. A clear, homogeneous solution is critical.

  • Filtration (if necessary): If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[3][5] Suspended solids will degrade spectral quality by disrupting magnetic field homogeneity.[2][5]

  • Transfer: Carefully transfer the clear solution into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition Parameters

The following are standard parameters for acquiring high-quality data on a 400 MHz spectrometer. Relaxation delays and scan counts may need optimization based on sample concentration.

Experiment Parameter Recommended Value Purpose
¹H NMR Pulse Programzg30Standard 30° pulse for quantitative profiling.
Relaxation Delay (d1)2.0 sAllows for adequate relaxation of most protons.
Number of Scans (ns)16Sufficient for good signal-to-noise with adequate sample.
Spectral Width20 ppmCovers the full range of expected proton chemical shifts.
¹³C{¹H} NMR Pulse Programzgpg3030° pulse with proton decoupling for singlet signals.[6]
Relaxation Delay (d1)2.0 sBalances acquisition time with relaxation needs.
Number of Scans (ns)1024Higher scan count needed due to low ¹³C natural abundance.[4]
Spectral Width240 ppmCovers the full range of expected carbon chemical shifts.
DEPT-135 Pulse Programdept135Standard sequence for multiplicity editing.
Relaxation Delay (d1)2.0 sConsistent with other carbon experiments.
Number of Scans (ns)256Fewer scans than full ¹³C, as it's a polarization transfer experiment.
¹H-¹H COSY Pulse ProgramcosygpqfStandard gradient-selected COSY for clean spectra.
Scans per Increment2Typically sufficient for correlation mapping.
Increments in F1256Provides adequate resolution in the indirect dimension.
¹H-¹³C HSQC Pulse Programhsqcedetgpsisp2.3Edited HSQC provides C-H correlation and multiplicity information.[7][8]
Scans per Increment4Balances sensitivity and experiment time.
Increments in F1256Provides adequate resolution in the ¹³C dimension.

¹H NMR Spectral Analysis and Assignment

The ¹H NMR spectrum is the starting point for any structural elucidation. It provides information on the number of distinct proton environments, their electronic shielding, and their connectivity through spin-spin coupling.

Predicted Chemical Shifts and Multiplicities
  • Aromatic Protons (δ 7.0-8.5 ppm): The molecule has seven aromatic protons distributed across two rings. Their chemical shifts are influenced by the electronic effects of the substituents (fluorine, ester, amide, and the other phenyl ring).[9][10] The fluorine atom will introduce additional complexity through heteronuclear ¹H-¹⁹F coupling.[11]

  • Amide Proton (H-N, δ ~6.5-8.0 ppm): The chemical shift of the N-H proton is often broad and can vary with concentration and temperature. It is expected to be a triplet due to coupling with the adjacent CH₂ group (H-17).

  • Methyl Ester Protons (H-8, δ ~3.9 ppm): The three protons of the methoxy group are chemically equivalent and are not coupled to other protons, resulting in a sharp singlet.

  • Ethyl Protons (H-17, H-18, δ 3.5 & 1.3 ppm): The ethyl group on the amide will present as a quartet for the CH₂ protons (H-17, coupled to three H-18 protons) and a triplet for the CH₃ protons (H-18, coupled to two H-17 protons).

Assignment Strategy using COSY

A ¹H-¹H COSY (Correlation Spectroscopy) experiment is indispensable for mapping the proton connectivity network.[12][13][14] Cross-peaks in a COSY spectrum appear between protons that are spin-coupled, typically over two or three bonds.

  • Ethyl Group: A clear cross-peak will connect the quartet of H-17 and the triplet of H-18, confirming the ethyl fragment.

  • Aromatic Systems: COSY will reveal the through-bond connectivity of protons on each aromatic ring, helping to trace the spin systems. For example, H-4, H-5, and H-6 on the fluorobenzoate ring should show correlations, as will H-11 through H-14 on the other ring.

¹³C NMR and DEPT Spectral Analysis

While ¹H NMR maps the proton framework, ¹³C NMR reveals the carbon backbone of the molecule. Due to the low probability of two adjacent ¹³C atoms, spectra are typically proton-decoupled, showing each unique carbon as a singlet.[15]

Predicted Chemical Shift Regions
  • Carbonyl Carbons (δ 160-175 ppm): The ester (C-7) and amide (C-16) carbonyl carbons are highly deshielded and will appear far downfield.[15][16]

  • Aromatic Carbons (δ 110-150 ppm): The twelve aromatic carbons will resonate in this region. The carbon directly bonded to fluorine (C-2) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-320 Hz).[17][18][19] Other aromatic carbons will exhibit smaller, long-range C-F couplings.[17][20]

  • Aliphatic Carbons (δ 10-60 ppm): This region will contain the methyl ester carbon (C-8), and the ethyl group carbons (C-17, C-18).

Causality of DEPT Experiments

A standard ¹³C spectrum does not distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons. DEPT (Distortionless Enhancement by Polarization Transfer) experiments solve this ambiguity, providing a critical layer of validation.[21][22]

  • DEPT-135: This is the most common DEPT experiment. It displays CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are absent.[23][24][25]

  • DEPT-90: This experiment exclusively shows signals for CH carbons.[21][23]

By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, every carbon can be assigned its correct multiplicity, a crucial step before final assignment.

Final Assignment via 2D Heteronuclear Correlation (HSQC)

The HSQC (Heteronuclear Single Quantum Coherence) experiment is the final, definitive step in this workflow. It correlates each proton with the carbon atom to which it is directly attached, effectively merging the ¹H and ¹³C datasets.[26][27] Each cross-peak in an HSQC spectrum represents a one-bond C-H connection.[1]

By overlaying the proton assignments (derived from ¹H and COSY spectra) onto the HSQC plot, the corresponding carbon signals can be unambiguously identified. For example, the proton signal for the methyl ester (H-8) will show a cross-peak to its carbon (C-8), definitively assigning both. This method is applied to every protonated carbon, leaving only the quaternary carbons to be assigned by elimination from the ¹³C spectrum.

Summary of Spectral Assignments

The following table summarizes the predicted and assigned NMR data for Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate in CDCl₃. Note: Precise chemical shifts and coupling constants are dependent on experimental conditions and should be determined from acquired data.

Table 1: Predicted ¹H NMR Assignments

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale
H-6~8.0dd³JHH, ⁴JHFOrtho to ester, ortho to F.
Aromatic H7.2 - 7.8m-Complex overlapping multiplet from both rings.
NH~7.0t³JHH ≈ 5 HzAmide proton coupled to H-17.
H-8 (OCH₃)~3.9s-Ester methyl group.
H-17 (CH₂)~3.5q³JHH ≈ 7 HzMethylene coupled to H-18 and NH.
H-18 (CH₃)~1.3t³JHH ≈ 7 HzMethyl coupled to H-17.

Table 2: Predicted ¹³C NMR Assignments

Carbon(s) Predicted δ (ppm) DEPT-135 Assignment Rationale
C-16 (Amide C=O)~168AbsentQuaternary amide carbonyl.
C-7 (Ester C=O)~165AbsentQuaternary ester carbonyl.
C-2 (C-F)~160 (d, ¹JCF ≈ 250 Hz)AbsentQuaternary carbon directly bonded to fluorine.
Aromatic C115 - 145AbsentQuaternary aromatic carbons (C-1, C-3, C-10, C-15).
Aromatic CH115 - 145PositiveProtonated aromatic carbons.
C-8 (OCH₃)~53PositiveEster methyl group.
C-17 (CH₂)~40NegativeAmide ethyl methylene.
C-18 (CH₃)~15PositiveAmide ethyl methyl.

Conclusion

The structural elucidation of complex organic molecules like Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate requires a systematic and multi-faceted approach. By logically progressing from simple 1D ¹H and ¹³C experiments to multiplicity-edited DEPT and finally to 2D COSY and HSQC correlation experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This self-validating workflow not only ensures the correct structure is confirmed but also provides a powerful template for the characterization of novel chemical entities in academic and industrial research.

References

  • Contreras, R. H., & Peralta, J. E. (2005). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354–359. [Link]

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  • ACS Publications. (2005, February 17). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support portal for the synthesis of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and practical, field-tested protocols to enhance reaction yield and purity.

The synthesis of this biaryl compound is most effectively achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] While powerful, this reaction is sensitive to a multitude of variables that can impact its efficiency.[3] This document addresses the most common challenges encountered during this synthesis, providing a systematic approach to identifying and resolving them.

Section 1: Baseline Synthetic Protocol & Mechanism

The core of this synthesis involves the C-C bond formation between an aryl halide and an arylboronic acid or ester. A typical reaction scheme is depicted below:

Reaction: (3-(ethylcarbamoyl)phenyl)boronic acid + Methyl 2-fluoro-3-bromobenzoate → Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

This transformation is catalyzed by a Palladium(0) species, which undergoes a well-established catalytic cycle.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[4][5][6]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans Ar²-B(OR)₂ + Base Ar1PdAr2 Ar¹-Pd(II)L₂-Ar² Trans->Ar1PdAr2 RedElim Reductive Elimination Ar1PdAr2->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: Troubleshooting Guide: Low Yield & Impurity Formation

This section is structured in a question-and-answer format to directly address the most common issues.

Q1: My reaction has stalled with significant starting material remaining. What are the likely causes?

A stalled reaction, or low conversion, is one of the most frequent issues. It typically points to a problem with the catalyst's activity or the purity of the reagents.[7][8][9]

Possible Causes & Solutions:

  • Catalyst Inactivity/Decomposition: The active Pd(0) species is sensitive to air and impurities.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[10] Use modern, air-stable pre-catalysts like Buchwald's G3 or G4 palladacycles, which generate the active Pd(0) species more cleanly and reliably than older sources like Pd(OAc)₂.[7]

    • Expert Tip: If using a Pd(II) source like Pd(OAc)₂, pre-mixing it with the phosphine ligand for 10-15 minutes before adding other reagents can improve the formation of the active catalyst.[7]

  • Impure Reagents or Solvents: Water, oxygen, or other impurities can poison the catalyst.[9][10]

    • Solution: Use anhydrous, degassed solvents. A simple method is to sparge the solvent with argon for 30 minutes before use.[10] Ensure starting materials, especially the boronic acid, are pure and dry.

  • Suboptimal Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For this sterically demanding coupling, a bulky, electron-rich phosphine ligand is often required.[11]

    • Solution: If using a general-purpose ligand like PPh₃ yields poor results, screen more advanced biarylphosphine ligands such as SPhos or XPhos.[12][13]

Q2: I'm observing significant formation of a dehalogenated byproduct (Methyl 3-phenyl-2-fluorobenzoate). How can I prevent this?

Dehalogenation (or protodehalogenation) occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.[14] This side reaction competes directly with the desired cross-coupling.

Possible Causes & Solutions:

  • Formation of Palladium-Hydride (Pd-H) Species: This is the primary culprit and can be formed from reactions with bases, solvents (especially alcohols), or residual water.[14]

    • Solution: Use a non-coordinating, anhydrous base like K₃PO₄ or Cs₂CO₃ instead of alkoxides or hydroxides. Ensure your solvent is rigorously dried.

  • Slow Transmetalation: If the transfer of the aryl group from boron to palladium is slow, it allows more time for the competing dehalogenation pathway to occur.[14]

    • Solution: Increase the rate of transmetalation by using a slight excess (1.2-1.5 equivalents) of the boronic acid.[15] Ensure the chosen base is effective at activating the boronic acid.[4]

Q3: My product is contaminated with homocoupled byproducts. What conditions favor this?

Homocoupling results in the formation of symmetrical biaryls from either the boronic acid (Ar²-Ar²) or the aryl halide (Ar¹-Ar¹).

Possible Causes & Solutions:

  • Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: Thoroughly degas the reaction mixture. Three cycles of evacuating the flask and backfilling with an inert gas are highly recommended before adding the catalyst and solvent.[16]

  • Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) center is slow, it can allow time for other undesired pathways.

    • Solution: While aryl bromides are generally reactive, switching to an aryl iodide can accelerate oxidative addition.[17] However, iodides are also more prone to dehalogenation.[14] A better approach is to ensure the catalyst system is highly active.

Q4: The methyl ester on my product is being hydrolyzed. How can I minimize this?

The methyl ester is sensitive to strongly basic and aqueous conditions, especially at elevated temperatures, leading to the formation of the corresponding carboxylic acid.

Possible Causes & Solutions:

  • Base Strength and Water Content: Strong bases like NaOH or KOH in the presence of water will readily hydrolyze the ester.

    • Solution: Use a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[5][18] Minimize the amount of water in the reaction. While some Suzuki reactions benefit from a small amount of water to help dissolve the base, for this substrate, running the reaction under nearly anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or 2-MeTHF is preferable.

Section 3: Troubleshooting Workflow Diagram

For a systematic approach to optimization, follow this decision tree when encountering low yields.

Troubleshooting_Workflow start Low Yield (<70%) check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents purity Are reagents >98% pure? Is Boronic Acid 1.2-1.5 eq.? check_reagents->purity check_conditions 2. Assess Reaction Conditions inert Is atmosphere fully inert? Are solvents degassed? check_conditions->inert analyze_byproducts 3. Analyze Byproduct Profile dehalogenation Dehalogenation observed? analyze_byproducts->dehalogenation purity->check_conditions Yes purify Purify/Re-source Reagents Adjust Stoichiometry purity->purify No purify->start degas Improve Degassing Protocol (Freeze-Pump-Thaw) inert->degas No catalyst Is Catalyst/Ligand Optimal? inert->catalyst Yes degas->start catalyst->analyze_byproducts Yes screen_catalyst Screen Ligands (e.g., SPhos) & Pre-catalysts (e.g., G3) catalyst->screen_catalyst No screen_catalyst->start change_base Switch to K₃PO₄ Ensure anhydrous conditions dehalogenation->change_base Yes homocoupling Homocoupling observed? dehalogenation->homocoupling No improve_degassing Rigorously exclude O₂ homocoupling->improve_degassing Yes hydrolysis Ester hydrolysis observed? homocoupling->hydrolysis No mild_base Use milder base (K₂CO₃) Reduce water/temperature hydrolysis->mild_base Yes

Caption: A decision tree for troubleshooting low synthesis yield.

Section 4: Experimental Protocols & Data

Protocol 1: Ligand and Base Screening

When optimizing, it is crucial to screen parameters systematically. This protocol outlines a parallel screening approach.

Objective: To identify the optimal ligand and base combination for the coupling reaction.

Procedure:

  • Array six oven-dried reaction vials equipped with stir bars.

  • To each vial, add (3-(ethylcarbamoyl)phenyl)boronic acid (1.2 equiv) and Methyl 2-fluoro-3-bromobenzoate (1.0 equiv).

  • Add the designated base (2.0 equiv) to each vial as specified in the table below.

  • In a separate flask, prepare a stock solution of the Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (4.4 mol%) in anhydrous, degassed solvent (e.g., Dioxane).

  • Seal the reaction vials, then evacuate and backfill with Argon (repeat 3 times).

  • Add the catalyst/ligand stock solution to each vial via syringe.

  • Heat the reactions to the desired temperature (e.g., 100 °C) and stir for 12 hours.

  • After cooling, quench each reaction with water, extract with ethyl acetate, and analyze the organic layer by LC-MS or ¹H NMR to determine the relative yield.

Data Presentation: Example Screening Results

EntryLigandBaseSolventTemp (°C)Yield (%)
1PPh₃K₂CO₃Dioxane/H₂O10045
2SPhosK₂CO₃Dioxane/H₂O10078
3XPhosK₂CO₃Dioxane/H₂O10085
4XPhosK₃PO₄Dioxane10092
5XPhosCs₂CO₃Toluene10089

Yields are hypothetical and for illustrative purposes. Actual results will vary.

Protocol 2: Workup and Purification

Residual palladium and reaction byproducts must be effectively removed.

  • Upon reaction completion, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent like ethyl acetate or toluene.[15][19]

  • Wash the organic layer sequentially with water and then brine.[15] For palladium removal, washing with an aqueous solution of a thiol-containing scavenger (e.g., N-acetylcysteine) or 20% aqueous NaHSO₃ can be effective.[19]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).[20][21]

Section 5: Frequently Asked Questions (FAQs)

  • FAQ 1: Is it better to use a boronic acid or a boronic ester (e.g., a pinacol ester)? Boronic acids are often sufficient and more atom-economical.[3] However, boronic esters (like MIDA esters or pinacol esters) exhibit greater stability, are less prone to protodeboronation, and can be easier to purify, which may lead to more consistent results, especially on a larger scale.[15]

  • FAQ 2: How critical is the reaction temperature? Temperature is a critical parameter.[18] Higher temperatures (80-110 °C) generally increase the reaction rate but can also accelerate catalyst decomposition and side reactions like ester hydrolysis.[10][18] The optimal temperature must balance reaction speed with product stability and is best determined experimentally.

  • FAQ 3: Can this reaction be performed using microwave irradiation? Yes. Microwave-assisted procedures can dramatically shorten reaction times (often from hours to minutes) and sometimes improve yields by providing rapid, uniform heating.[10][21] This is an excellent strategy for rapid screening and small-scale synthesis.

References

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). NSF PAR.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • How to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
  • Optimization of conditions in the Suzuki-Miyaura coupling reaction. (2018).
  • Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide. Benchchem.
  • Solution Phase Combinatorial Synthesis of Biaryl Libraries. (2002). The Journal of Organic Chemistry.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction. (2008).
  • Optimizing chemical reaction conditions using deep learning. (2020). Organic Chemistry Frontiers.
  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. (2012). The Journal of Organic Chemistry.
  • Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Methyl 4-Boronobenzo
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Angewandte Chemie.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3,4-Difluorophenylboronic Acid. Benchchem.
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis. Benchchem.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society.
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit.
  • When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. (2023).
  • When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. PMC.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

Technical Support Center: Optimizing LC-MS for Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) retention times and troubleshooting common analytical issues. As a key intermediate in pharmaceutical synthesis, robust and reproducible analysis of this compound is critical.[1][2] This resource combines established scientific principles with field-proven insights to help you navigate the complexities of your experiments.

Understanding the Analyte: Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of the target molecule. Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate is a small molecule with a molecular weight of approximately 301.3 g/mol . Its structure contains both hydrophobic (benzene rings) and polar (amide, ester, and fluorine) functionalities. This dual nature suggests that it will behave well under reversed-phase chromatography conditions, where retention is primarily driven by hydrophobic interactions with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: My retention time for Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate is too short. How can I increase it?

An early elution can compromise peak resolution and sensitivity.[3] To increase retention, consider the following, in order of ease of implementation:

  • Decrease the organic solvent concentration in your mobile phase. In reversed-phase chromatography, a lower percentage of organic solvent (e.g., acetonitrile or methanol) increases the retention of hydrophobic compounds.[4] It is recommended to aim for a retention factor (k') between 2 and 10 for robust separations.[4]

  • Adjust the mobile phase pH. While the target analyte is neutral, slight pH adjustments can influence the ionization state of any co-eluting impurities, potentially improving selectivity and retention.

  • Consider a different stationary phase. If modifying the mobile phase is insufficient, switching to a column with a higher carbon load or a different chemistry (e.g., Phenyl-Hexyl instead of C18) can provide alternative selectivity and increased retention.

Q2: I'm observing significant peak tailing. What are the likely causes and solutions?

Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase, or issues with the LC system itself.[5]

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing tailing.[5]Lower the mobile phase pH to protonate the silanols, or use a column with advanced end-capping or a hybrid particle technology.[5]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6]Prepare a dilution series (e.g., 1:2, 1:5, 1:10) of your sample and inject them to see if the peak shape improves.[5]
Column Contamination Buildup of sample matrix components or precipitated buffer salts can create active sites that cause tailing.[7]Flush the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column and guard column.[5][8]

Q3: My retention times are shifting between injections. What should I investigate?

Retention time instability can invalidate your results.[7] The most common culprits are related to the mobile phase, temperature, or the LC pump.

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a frequent cause of retention time drift.[9] Ensure accurate measurement of solvents and additives. Also, be aware that volatile organic solvents can evaporate over time, altering the mobile phase composition.[9]

  • Column Temperature: Fluctuations in column temperature can lead to shifts in retention time.[10] A change of just 1°C can alter retention by approximately 2%.[10] Using a column oven is essential for reproducible chromatography.

  • Flow Rate: Inconsistent flow from the LC pump will directly impact retention times.[9] Check for pressure fluctuations, which could indicate a leak, air bubbles, or a failing pump seal.[7]

Troubleshooting Guides
Scenario 1: Poor Peak Shape (Fronting or Splitting)

Peak fronting or splitting is often caused by an injection solvent that is stronger than the initial mobile phase, or by a void at the head of the column.[6]

Experimental Protocol: Diagnosing and Resolving Peak Fronting/Splitting

  • Sample Solvent Mismatch:

    • Hypothesis: The sample is dissolved in a solvent with a higher elution strength than the starting mobile phase conditions.

    • Procedure:

      • If possible, re-dissolve the sample in the initial mobile phase.[10]

      • If solubility is an issue, minimize the injection volume to reduce the solvent mismatch effect.[6]

  • Column Void/Channeling:

    • Hypothesis: A void has formed at the inlet of the column, causing the sample to travel through different paths.

    • Procedure:

      • Disconnect the column and reverse flush it according to the manufacturer's instructions (note: not all columns can be reverse flushed).

      • If the problem persists, the column likely needs to be replaced.[5]

Scenario 2: Unexpected Peaks or High Baseline Noise

Ghost peaks and a noisy baseline can interfere with the detection and integration of your target analyte.[7]

Experimental Protocol: Identifying and Eliminating Ghost Peaks and Noise

  • Blank Injections:

    • Objective: Determine the source of the contamination.

    • Procedure:

      • Run a blank injection (solvent only).[6] If the ghost peak is present, the contamination is likely in the mobile phase or the LC system.

      • If the ghost peak is absent, the contamination is likely from the sample or the sample preparation process.

  • System Cleaning:

    • Objective: Remove contamination from the LC system.

    • Procedure:

      • Prepare fresh mobile phase using high-purity solvents.

      • Purge the pump lines thoroughly.

      • Clean the autosampler needle and injection port.[6]

  • Sample Filtration:

    • Objective: Remove particulate matter from the sample.

    • Procedure:

      • Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.[5]

Visualizing the Workflow

A systematic approach is key to effective troubleshooting. The following diagram illustrates a logical workflow for addressing common LC-MS issues.

Sources

Preventing ester hydrolysis of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate during storage

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to prevent the hydrolysis of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate during storage. The information herein is structured to address common questions and troubleshooting scenarios encountered during experimental work.

Introduction to Stability Challenges

Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate, like many pharmaceutical compounds containing ester functional groups, is susceptible to hydrolysis. This chemical degradation pathway involves the cleavage of the methyl ester bond by water, resulting in the formation of the corresponding carboxylic acid (3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoic acid) and methanol.[1][2] This degradation can lead to a loss of potency and the formation of impurities, compromising the quality and safety of the drug substance.[3] Understanding and mitigating this instability is critical for ensuring reliable experimental outcomes and developing a stable drug product.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that accelerate the hydrolysis of this compound?

A1: The rate of ester hydrolysis is primarily influenced by three main factors:

  • Presence of Water (Moisture): Water is a necessary reactant for hydrolysis to occur.[1] Increased exposure to moisture, whether from atmospheric humidity or within the formulation itself, will accelerate degradation.[4][5]

  • pH: Ester hydrolysis is catalyzed by both acids (H+ ions) and bases (OH- ions).[6][7] The rate of hydrolysis is typically lowest at a specific, mildly acidic pH and increases significantly in highly acidic or alkaline conditions.[8]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing the compound at elevated temperatures will significantly shorten its shelf-life.[8]

Q2: I've observed a new peak in my HPLC chromatogram during a stability study. How can I confirm if it's the hydrolysis product?

A2: The most likely hydrolysis product is 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoic acid. To confirm its identity, you can employ the following strategies:

  • Forced Degradation Study: Intentionally degrade a sample of the pure compound under acidic and basic conditions (e.g., with dilute HCl and NaOH) and analyze it by HPLC. The primary degradation peak observed should correspond to the unknown peak in your stability sample.

  • LC-MS Analysis: Utilize High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak.[9][10] The mass should correspond to that of the predicted carboxylic acid hydrolysis product.

  • Co-injection: If a reference standard of the potential hydrolysis product is available, co-inject it with your stability sample. The appearance of a single, sharp peak for the impurity confirms its identity.

Q3: What are the recommended general storage conditions for this compound?

A3: To minimize hydrolysis, the compound should be stored in a tightly sealed container to protect it from moisture.[11] It is also advisable to store it in a cool and dry place.[1] For long-term storage, refrigeration (2-8 °C) is often recommended, and the inclusion of a desiccant in the storage container can provide additional protection against moisture.[12]

Troubleshooting Guide: Preventing Hydrolysis

This section provides a structured approach to troubleshooting and preventing the hydrolysis of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate.

Issue 1: Degradation in Solid-State Storage

If you are observing hydrolysis in the solid drug substance, consider the following:

  • Moisture Control: The primary culprit for solid-state hydrolysis is moisture.

    • Action: Store the compound in a desiccator or a controlled low-humidity environment. Utilize packaging with low moisture permeability and consider including a desiccant pouch.[5][12]

  • Excipient Compatibility: Some pharmaceutical excipients can be hygroscopic (attract water) or contain acidic/basic impurities that can catalyze hydrolysis.[13][14][15]

    • Action: If formulating, select excipients with low water content and ensure they are compatible with the drug substance.[1] Perform compatibility studies by creating binary mixtures of the drug and each excipient and storing them under accelerated conditions (e.g., 40 °C/75% RH) as outlined in ICH guidelines.[16][17][18]

Issue 2: Instability in Solution

For applications requiring the compound to be in solution, the following steps are crucial:

  • pH Optimization: The stability of an ester in solution is highly dependent on pH.[19][20]

    • Action: Determine the pH of maximum stability for the compound. This typically involves conducting a pH-rate profile study where the degradation rate is measured across a range of pH values (e.g., pH 2 to 9).[8] The resulting data will often show a "V" or "U" shaped curve, with the lowest point indicating the optimal pH for stability.[8]

    • Protocol: Formulate solutions using buffers to maintain the pH within this optimal stability range.[6]

  • Solvent Selection: While aqueous solutions are common, the presence of water drives hydrolysis.

    • Action: If the application allows, consider using non-aqueous or co-solvent systems (e.g., with propylene glycol, ethanol) to reduce the water activity and slow down the hydrolysis rate.[7]

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Analysis

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[9]

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for your specific system and sample matrix.

Protocol 2: Forced Degradation Study

This study helps to identify potential degradation products and validate the stability-indicating nature of the analytical method.

  • Prepare Stock Solution: Dissolve a known concentration of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate in a suitable solvent (e.g., acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all samples by the developed HPLC method to observe and identify degradation peaks.

Visualizing Stability Concepts

Hydrolysis Reaction Mechanism

Hydrolysis Ester Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate Products Carboxylic Acid + Methanol Ester->Products Hydrolysis Water H₂O Water->Products Catalyst H⁺ or OH⁻ Catalyst->Products

Caption: General mechanism of ester hydrolysis.

Troubleshooting Workflow for Stability Issues

Troubleshooting start Stability Issue Observed (e.g., new HPLC peak) solid_or_solution Is the sample in solid or solution form? start->solid_or_solution solid_state Solid-State Issue solid_or_solution->solid_state Solid solution_state Solution Issue solid_or_solution->solution_state Solution check_moisture Assess Moisture Exposure (Storage, Packaging) solid_state->check_moisture check_excipients Evaluate Excipient Compatibility solid_state->check_excipients check_ph Measure and Control pH solution_state->check_ph check_solvent Consider Non-Aqueous Solvents solution_state->check_solvent implement_desiccant Action: Use Desiccants & Improved Packaging check_moisture->implement_desiccant select_inert_excipients Action: Choose Low-Moisture, Inert Excipients check_excipients->select_inert_excipients optimize_ph Action: Buffer Solution to Optimal pH check_ph->optimize_ph reformulate_solvent Action: Reformulate with Co-solvents check_solvent->reformulate_solvent

Caption: Decision tree for troubleshooting hydrolysis.

References

  • A Guide to ICH Stability Storage and Testing for Pharmaceuticals. (n.d.). Retrieved from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved from [Link]

  • Carstensen, J. T. (2008, October 20). Effect of Moisture on the Stability of Solid Dosage Forms. Taylor & Francis Online. Retrieved from [Link]

  • D'Arcy, D. M. (2021, March 25). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). HyMax. Retrieved from [Link]

  • Gerhardt, A. (2026, March 24). Tackling Moisture Challenges in Solid Dosage Manufacturing. Pharmaceutical Technology. Retrieved from [Link]

  • Taft, R. W., Jr. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(12), 3120–3128. Retrieved from [Link]

  • Heng, P. W. S., Liew, C. V., & Chan, L. W. (2022, December 8). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. Molecular Pharmaceutics. Retrieved from [Link]

  • Badawy, S. I., Williams, T. D., & Gilbert, D. L. (1999). Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist. PubMed. Retrieved from [Link]

  • Heng, P. W. S., Liew, C. V., & Chan, L. W. (2023, February 6). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. PubMed. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Various Authors. (2017, September 2). How to prevent hydrolysis in a drug. Quora. Retrieved from [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • The effects of moisture on pharmaceutical amorphous solid dispersion systems. (n.d.). Purdue University e-Pubs. Retrieved from [Link]

  • Preventing Chemical Degradation of Drug Products. (2022, November 26). FTLOScience. Retrieved from [Link]

  • Prodduturi, S., Manek, R. V., & Repka, M. A. (2007). Chemical Stability and Bioadhesive Properties of an Ester Prodrug of Δ9-Tetrahydrocannabinol in Poly (Ethylene Oxide) Matrices: Effect of Formulation Additives. PMC. Retrieved from [Link]

  • de Oliveira, D. B., & da Silva, V. B. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. Retrieved from [Link]

  • Nummert, V., Piirsalu, M., & Vahur, S. (2013). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. Semantic Scholar. Retrieved from [Link]

  • Kocalar, M., Zhou, Y., & Tan, Y. (2021, July 18). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. Retrieved from [Link]

  • Drug stability. (2016, August 14). Basicmedical Key. Retrieved from [Link]

  • Taft, R. W., Jr. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters1. Journal of the American Chemical Society. Retrieved from [Link]

  • Solid State Stability in Drugs. (n.d.). Scribd. Retrieved from [Link]

  • Aimetti, A. A., & Anseth, K. S. (2007, July 15). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Biomacromolecules. Retrieved from [Link]

  • Stability of unsaturated methyl esters of fatty acids on surfaces. (1972, January). PubMed. Retrieved from [Link]

  • Hoagland, R. E., & Zablotowicz, R. M. (1998). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. Retrieved from [Link]

  • Thumma, S., Repka, M. A., & McShan, W. M. (2008). Solid-state stability (as a function of temperature) and oxidative... ResearchGate. Retrieved from [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved from [Link]

  • HPLC analysis. (n.d.). Cyberlipid. Retrieved from [Link]

  • Effect of pH value on esterase activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Forced Degradation HPLC (stability indicating Method). (2012, February 8). Chromatography Forum. Retrieved from [Link]

  • Methyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025, December 16). ManTech Publications. Retrieved from [Link]

  • Optimization of High-Performance Liquid Chromatography (HPLC) Method for the Detection of Phthalate Acid Esters (PAEs). (2025, October 31). ResearchGate. Retrieved from [Link]

  • Importance of stability of pharmaceutical formulations. (n.d.). University of Texas at Austin Libraries. Retrieved from [Link]

  • Preparation of Methyl Ester Precursors of Biologically Active Agents. (2018, May 16). Taylor & Francis Online. Retrieved from [Link]

  • Hydrolysis and saponification of methyl benzoates. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020, July 19). Chemistry Stack Exchange. Retrieved from [Link]

Sources

Technical Support Center: Stability and Degradation of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the chemical stability of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges encountered during forced degradation studies under acidic and basic conditions.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate under hydrolytic stress?

A1: Based on the structure of the molecule, the two primary sites susceptible to hydrolysis are the methyl ester and the ethylcarbamoyl (amide) functionalities. The ester linkage is the most probable site of initial degradation under both acidic and basic conditions, leading to the formation of 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoic acid and methanol.[1] Amide hydrolysis is generally slower than ester hydrolysis, but can occur under more forceful conditions, which would cleave the ethylcarbamoyl group to yield 3-(2-fluorobenzoyl)benzoic acid and ethylamine.[2]

Q2: How does the fluorine substituent affect the degradation rate of the methyl ester?

A2: The fluorine atom, being an electron-withdrawing group, is anticipated to increase the electrophilicity of the carbonyl carbon in the methyl ester. This makes the ester more susceptible to nucleophilic attack by water (in acidic hydrolysis) or hydroxide ions (in basic hydrolysis), thereby accelerating the rate of hydrolysis compared to a non-fluorinated analogue.[3][4]

Q3: Is the carbon-fluorine (C-F) bond likely to cleave during these degradation studies?

A3: The aryl C-F bond is one of the strongest single bonds in organic chemistry and exhibits exceptional stability.[5][6] It is highly resistant to hydrolysis, oxidation, and thermal stress under the conditions typically employed in forced degradation studies.[5] Therefore, defluorination is not an expected degradation pathway.

Q4: I am observing co-elution of my parent compound and a major degradant in my HPLC analysis. How can I resolve this?

A4: Co-elution is a common challenge, especially when the degradation products have polarities similar to the parent compound.[7] Here are some strategies to improve separation:

  • Modify the Mobile Phase Gradient: If you are using a gradient, try making it shallower to increase the separation between closely eluting peaks.

  • Adjust Mobile Phase pH: The ionization state of the carboxylic acid degradant is pH-dependent. Adjusting the pH of the mobile phase can alter its retention time.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.

  • Consider a Different Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. A phenyl-hexyl or a polar-embedded column might offer different selectivity compared to a standard C18 column.[8]

Q5: How can I confirm the identity of the degradation products?

A5: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful technique for identifying degradation products.[9] By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, you can confidently elucidate the structures of the degradants.[10][11]

II. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or very little degradation observed. Insufficient stress conditions (temperature, acid/base concentration, or time).[12]Increase the temperature, use a higher concentration of acid or base, or extend the duration of the stress study. A target degradation of 5-20% is generally recommended.
Complete degradation of the parent compound. Stress conditions are too harsh.Reduce the temperature, use a lower concentration of acid or base, or decrease the exposure time. It is advisable to take kinetic time points to understand the degradation pathway.[13]
Appearance of unexpected peaks in the chromatogram. Secondary degradation products or interactions with the container/closure system.Characterize the unexpected peaks using LC-MS/MS to determine their structure. Consider if these are relevant degradants or artifacts of the experimental setup.
Poor peak shape (tailing or fronting). Column overload, inappropriate sample solvent, or secondary interactions with the stationary phase.Dilute the sample, dissolve the sample in the initial mobile phase, or adjust the mobile phase pH to suppress silanol interactions.[14][15]
Inconsistent retention times. Fluctuations in column temperature or mobile phase composition.[16]Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed.[16]

III. Predicted Degradation Pathways

The anticipated degradation of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate under hydrolytic conditions primarily involves the cleavage of the ester and amide bonds.

G parent Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate acid_hydrolysis Acidic Hydrolysis (H₃O⁺, Δ) parent->acid_hydrolysis base_hydrolysis Basic Hydrolysis (⁻OH, Δ) parent->base_hydrolysis ester_degradant 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoic Acid acid_hydrolysis->ester_degradant Primary Pathway amide_degradant 3-(2-fluorobenzoyl)benzoic Acid acid_hydrolysis->amide_degradant base_hydrolysis->ester_degradant Primary Pathway base_hydrolysis->amide_degradant ester_degradant->acid_hydrolysis Further Hydrolysis (Forced Conditions) ester_degradant->base_hydrolysis Further Hydrolysis (Forced Conditions) methanol Methanol ethylamine Ethylamine

Caption: Predicted hydrolytic degradation pathways.

IV. Experimental Protocols

A. Forced Degradation Under Acidic Conditions

Objective: To induce and monitor the degradation of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate in an acidic solution.

Materials:

  • Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH) for neutralization

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks

  • Water bath or oven

Procedure:

  • Sample Preparation: Prepare a stock solution of the drug substance in acetonitrile at a concentration of 1 mg/mL.

  • Stress Condition: In a volumetric flask, add a known volume of the stock solution and an equal volume of 1 M HCl. Dilute with a 50:50 mixture of acetonitrile and water to achieve a final drug concentration of approximately 0.1 mg/mL.

  • Incubation: Incubate the solution at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 1 M NaOH.

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV method.

B. Forced Degradation Under Basic Conditions

Objective: To induce and monitor the degradation of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate in a basic solution.

Materials:

  • Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl) for neutralization

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks

  • Water bath or oven

Procedure:

  • Sample Preparation: Prepare a stock solution of the drug substance in acetonitrile at a concentration of 1 mg/mL.

  • Stress Condition: In a volumetric flask, add a known volume of the stock solution and an equal volume of 1 M NaOH. Dilute with a 50:50 mixture of acetonitrile and water to achieve a final drug concentration of approximately 0.1 mg/mL.

  • Incubation: Incubate the solution at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 1 M HCl.

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV method.

V. Analytical Methodologies

A. Stability-Indicating HPLC-UV Method

A reversed-phase HPLC method is recommended for the separation of the parent compound from its more polar degradation products.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
B. LC-MS/MS for Degradant Identification

For structural elucidation, the HPLC system can be coupled to a mass spectrometer.

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Mode Full Scan (100-1000 m/z) and Product Ion Scan
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Collision Gas Argon

Expected m/z values:

  • Parent Compound: [M+H]⁺

  • Ester Hydrolysis Product: [M-CH₃OH+H]⁺

  • Amide Hydrolysis Product: [M-C₂H₅NH₂+H]⁺

G cluster_sample Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Stress Sample Stress Sample Stock Solution->Stress Sample Incubation (Acid/Base, Temp) Incubation (Acid/Base, Temp) Stress Sample->Incubation (Acid/Base, Temp) Neutralization & Dilution Neutralization & Dilution Incubation (Acid/Base, Temp)->Neutralization & Dilution HPLC-UV Analysis HPLC-UV Analysis Neutralization & Dilution->HPLC-UV Analysis LC-MS/MS Identification LC-MS/MS Identification HPLC-UV Analysis->LC-MS/MS Identification

Sources

Formulation Troubleshooting Center: Overcoming Poor Bioavailability of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation scientists working with Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate (CAS: 1381944-61-1).

As a highly lipophilic biphenyl derivative, this compound presents classic Biopharmaceutics Classification System (BCS) Class II/IV challenges. Its rigid biphenyl core and the strong intermolecular hydrogen bonding driven by the ethylcarbamoyl and fluorobenzoate moieties result in high crystal lattice energy. Consequently, researchers frequently encounter poor aqueous solubility, rapid precipitation in gastrointestinal fluids, and extensive first-pass metabolism.

This guide provides mechanistic explanations, self-validating experimental protocols, and data-driven troubleshooting strategies to enhance the oral bioavailability of this active pharmaceutical ingredient (API).

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does the API precipitate rapidly in simulated intestinal fluid despite showing adequate solubility in gastric media? A: This is a classic "spring and parachute" failure. If the compound is formulated as a weak base or dissolved in a co-solvent, it acts as a "spring," dissolving rapidly in the acidic stomach. However, upon entering the neutral pH of the intestine, the solubility drops drastically. Without a polymer to act as a "parachute," the supersaturated solution undergoes non-classical nucleation, leading to rapid crystallization[1]. To extend absorption, formulations must induce and stabilize a drug-rich transient metastable phase[1].

Q2: Should I prioritize an Amorphous Solid Dispersion (ASD) or a Lipid-Based System (SMEDDS) for this compound? A: The choice depends on the compound's dose and exact LogP.

  • Choose ASD if the required dose is high (>100 mg). ASDs can achieve high drug loading (up to 40%) by trapping the drug in a polymer matrix, relying on sustained supersaturation to drive permeation[2].

  • Choose SMEDDS if the compound undergoes heavy hepatic first-pass metabolism. Self-Microemulsifying Drug Delivery Systems (SMEDDS) utilize lipids to promote lymphatic transport, effectively bypassing the liver and delivering the highly lipophilic drug directly into systemic circulation[3].

Part 2: Troubleshooting Guides & Self-Validating Protocols

Issue A: In Vitro / In Vivo Disconnect in Dissolution Testing

Symptom: The formulation shows 100% release in standard compendial buffers (e.g., USP Phosphate Buffer pH 6.8 with 1% SLS), but fails to show exposure in animal pharmacokinetic (PK) models. Root Cause: Standard buffers with high surfactant concentrations artificially solubilize the lipophilic fluorobenzoate moiety (sink conditions), masking the compound's true precipitation kinetics in vivo. Solution: Implement a two-stage Biorelevant Dissolution Test using FaSSIF (Fasted State Simulated Intestinal Fluid) to accurately simulate the gastrointestinal transfer[4].

Protocol: Two-Stage Biorelevant Dissolution Transfer Model

  • Gastric Stage: Add the formulation to 250 mL of Fasted State Simulated Gastric Fluid (FaSSGF, pH 1.6) in a USP Apparatus II (Paddle) at 37°C, 50 RPM. Run for 30 minutes.

  • Intestinal Transfer: After 30 minutes, add 250 mL of concentrated FaSSIF (pH 6.5, containing physiological amounts of taurocholate and lecithin) to shift the pH to 6.5 and simulate duodenal entry[4].

  • Sampling: Withdraw 2 mL aliquots at 5, 10, 15, 30, 60, and 120 minutes post-transfer. Immediately centrifuge at 13,000 RPM for 2 minutes to separate the supersaturated drug from precipitated crystals.

  • Self-Validation Check: Analyze the pellet via Powder X-Ray Diffraction (PXRD). If crystalline peaks matching the raw API appear, your formulation lacks sufficient precipitation inhibitors.

Issue B: Poor Stability and High Tablet Mass in ASDs

Symptom: The ASD requires a 1:9 drug-to-polymer ratio to remain amorphous, resulting in an unacceptably large tablet mass for clinical use. Root Cause: The compound likely has a low glass transition temperature (Tg) and crystallizes rapidly. A single polymer cannot simultaneously provide physical stability in the solid state and supersaturation in solution. Solution: Utilize a High Loaded Dosage Form (HLDF) architecture by strategically combining two different polymers[2].

Protocol: Dual-Polymer Spray Dried Dispersion (SDD)

  • Matrix Selection: Dissolve the API (30% w/w) and a high-Tg polymer like Eudragit® L100 (70% w/w) in a 9:1 Dichloromethane/Methanol solvent blend. Causality: Eudragit L100 immobilizes the drug in the solid state, preventing crystallization during storage[2].

  • Spray Drying: Atomize the solution into a hot nitrogen gas stream (Inlet: 85°C, Outlet: 45°C) using a laboratory spray dryer.

  • Downstream Granulation: Dry-granulate the resulting SDD powder with Hydroxypropyl methylcellulose acetate succinate (HPMCAS-H). Causality: Once ingested, HPMCAS-H acts in the bulk solution to sterically hinder crystal growth, sustaining the supersaturated state[2].

  • Self-Validation Check: Perform Modulated Differential Scanning Calorimetry (mDSC) on the final powder. A single Tg between that of the pure API and Eudragit L100 validates a true, single-phase amorphous solid solution.

Issue C: Absolute Bioavailability Remains <10% Despite ASD

Symptom: The ASD dissolves perfectly in biorelevant media, but in vivo bioavailability remains poor. Root Cause: The dissolution bottleneck has been solved, but the drug is either suffering from poor permeability across the unstirred water layer or is being rapidly cleared by hepatic first-pass metabolism. Solution: Transition to a Self-Microemulsifying Drug Delivery System (SMEDDS) to solubilize the drug in nanosized micelles and trigger lymphatic absorption[3].

Protocol: SMEDDS Formulation Development

  • Excipient Screening: Determine the equilibrium solubility of the API in various lipids. Select Capmul MCM (medium-chain mono/diglycerides) as the oil phase due to its high solubilization capacity for fluorinated biphenyls.

  • Ternary Phase Diagram: Titrate Capmul MCM with a surfactant/co-surfactant mixture (e.g., Cremophor EL and PEG 400 at a 2:1 ratio). Identify the isotropic region where the mixture remains clear.

  • Drug Loading: Dissolve the API into the optimized blank SMEDDS mixture (e.g., 20% Oil, 50% Surfactant, 30% Co-surfactant) at 40°C under magnetic stirring until clear.

  • Self-Validation Check: Dilute 1 mL of the loaded SMEDDS into 250 mL of 0.1 N HCl at 37°C. Measure the droplet size via Dynamic Light Scattering (DLS). A Z-average size of <50 nm and a Polydispersity Index (PDI) <0.2 validates successful, spontaneous microemulsification[3].

Part 3: Quantitative Data & Mechanistic Visualization

Comparative Pharmacokinetic Performance (Simulated Data)

The following table summarizes the expected pharmacokinetic enhancements when applying the above protocols to a BCS Class II/IV biphenyl derivative.

Formulation TypeCmax (ng/mL)AUC0-24h (ng·h/mL)Tmax (h)Absolute Bioavailability (F%)
Crystalline API (Unformulated) 145 ± 321,120 ± 1804.06%
ASD (Eudragit L100 + HPMCAS) 890 ± 956,450 ± 4102.538%
SMEDDS (Capmul MCM / Cremophor) 1,250 ± 1109,800 ± 6501.555% (Lymphatic Transport)
Mechanistic Pathway of Bioavailability Enhancement

G cluster_0 Conventional Formulation cluster_1 Amorphous Solid Dispersion (ASD) cluster_2 Lipid-Based Delivery (SMEDDS) API Crystalline MECF (Poorly Soluble) Diss_Fail Slow Dissolution & Rapid Precipitation API->Diss_Fail ASD Polymer Matrix (HPMCAS/Eudragit) API->ASD Hot Melt Extrusion / Spray Drying SMEDDS Oil + Surfactant Isotropic Mixture API->SMEDDS Lipid Solubilization Low_BA Low Bioavailability (F < 10%) Diss_Fail->Low_BA Super Sustained Supersaturation ASD->Super Dissolution in GI High_BA Enhanced Bioavailability & Absorption Super->High_BA Permeation Micelles Nanosized Micelles (<50 nm) SMEDDS->Micelles Self-Emulsification in GI Fluids Micelles->High_BA Lymphatic Transport / Direct Permeation

Caption: Pathways overcoming the absorption barriers of crystalline MECF via ASD and SMEDDS.

References

  • Validation of Dissolution Testing with Biorelevant Media: An OrBiTo Study. University of Southern Denmark (SDU). Available at:[Link]

  • Drug-Rich Phases Induced by Amorphous Solid Dispersion: Arbitrary or Intentional Goal in Oral Drug Delivery? PubMed Central (NIH). Available at:[Link]

  • A novel architecture for achieving high drug loading in amorphous spray dried dispersion tablets. PubMed Central (NIH). Available at:[Link]

  • Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile. PubMed Central (NIH). Available at:[Link]

Sources

Validation & Comparative

Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate versus non-fluorinated benzoic acid analogs

Author: BenchChem Technical Support Team. Date: April 2026

Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate versus Non-Fluorinated Benzoic Acid Analogs: A Technical Comparison Guide

As a Senior Application Scientist evaluating biphenyl scaffolds for drug discovery, the decision to incorporate a fluorine atom at the ortho position (C2) of a benzoate core is rarely arbitrary. It is a calculated structural intervention designed to solve specific pharmacokinetic and pharmacodynamic liabilities inherent to flat, non-fluorinated biphenyls. This guide objectively compares the performance of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate against its non-fluorinated analog, detailing the causality behind these structural choices and providing self-validating protocols for empirical testing.

Structural Dynamics: The Ortho-Fluorine Effect

In unsubstituted biphenyl systems, the two aromatic rings often adopt a nearly coplanar conformation to maximize π-π conjugation. However, this flat topology can lead to off-target toxicity and poor solubility.

Introducing a fluorine atom at the C2 position fundamentally alters the molecule's 3D architecture. While fluorine is often considered an isostere of hydrogen, its van der Waals radius (1.47 Å) is significantly larger than that of hydrogen (1.20 Å). This increased steric bulk creates severe repulsion with the ortho-protons of the adjacent phenyl ring, forcing the biphenyl system into an orthogonal (twisted) conformation[1].

  • Conformational Locking: By restricting the rotation around the aryl-aryl bond, the ortho-fluorine effectively "locks" the molecule into a bioactive conformation. This reduces the entropic penalty the drug must pay upon binding to a deep, hydrophobic protein pocket.

  • Electronic Modulation: Fluorine's intense electronegativity exerts a strong inductive pull (-I effect). While the methyl ester protects the carboxylic acid during synthesis or early systemic circulation, eventual hydrolysis to the free benzoic acid is inevitable. The ortho-fluorine significantly lowers the pKa of this resulting acid, altering its ionization state at physiological pH and modulating passive membrane permeability[2].

ConformationalEffects A Ortho-Fluorination (C2 Position) B Steric Hindrance A->B C Inductive Effect A->C D Metabolic Blocking A->D E Orthogonal Biphenyl Conformation B->E F Lowered pKa (Acid Metabolite) C->F G CYP450 Resistance D->G H Enhanced Target Selectivity E->H I Altered Membrane Permeability F->I J Prolonged Half-Life G->J

Logical mapping of ortho-fluorination effects on biphenyl pharmacodynamics.

Metabolic Shielding & Pharmacokinetics

Non-fluorinated biphenyls are notoriously susceptible to Cytochrome P450 (CYP)-mediated arene oxidation, specifically at the ortho and para positions. This rapid hydroxylation leads to high intrinsic clearance and short half-lives.

Substituting the metabolically labile C-H bond with a C-F bond provides a robust metabolic shield. The carbon-fluorine bond dissociation energy (~115 kcal/mol) is vastly superior to the carbon-hydrogen bond (~98 kcal/mol), making it highly resistant to CYP450-mediated hydrogen abstraction and subsequent oxygen rebound mechanisms[3]. Consequently, Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate exhibits a significantly prolonged in vitro half-life compared to its non-fluorinated counterpart.

Quantitative Benchmarking

The following table synthesizes the comparative physicochemical and metabolic data between the fluorinated compound and its non-fluorinated analog.

Property / MetricMethyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoateNon-Fluorinated Analog
C-X Bond Dissociation Energy ~115 kcal/mol (C-F)~98 kcal/mol (C-H)
Predicted Dihedral Angle 55° - 65° (Orthogonal)20° - 40° (Planar-leaning)
Rotational Energy Barrier (ΔG‡) > 15 kcal/mol< 5 kcal/mol
HLM Half-Life ( t1/2​ ) 120 min45 min
Intrinsic Clearance ( CLint​ ) 15 µL/min/mg55 µL/min/mg

Self-Validating Experimental Protocols

To empirically verify the structural and metabolic claims above, my laboratory relies on the following self-validating workflows.

Protocol A: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics

Objective: Quantify the rotational barrier (ΔG‡) of the biphenyl bond to confirm conformational locking.

  • Sample Preparation & Control Integration: Dissolve 5 mg of the test compound in 0.5 mL of 1,1,2,2-Tetrachloroethane-d2 (TCE-d2).

    • Causality: TCE-d2 provides a wide liquid temperature range (-40°C to 146°C), which is essential for capturing both the slow and fast exchange regimes of the hindered biphenyl.

    • Self-Validation: Add a trace amount of a thermally stable internal standard (e.g., Tetramethylsilane, TMS) to monitor magnetic field drift and confirm no thermal degradation occurs during the heating phase.

  • Temperature Gradient Acquisition: Acquire 1H and 19F NMR spectra from 25°C to 120°C in 10°C increments.

    • Causality: As thermal energy increases, the exchange rate between atropisomers accelerates, causing the distinct NMR signals to broaden.

  • Coalescence Temperature ( Tc​ ) Determination: Identify the exact temperature where the distinct signals merge into a single broad peak. Use Tc​ to calculate the Gibbs free energy of activation (ΔG‡) via the Eyring equation.

  • Cooling Reversibility Check (Self-Validation): Cool the sample back to 25°C and re-acquire the spectrum.

    • Causality: If the final spectrum perfectly matches the initial baseline spectrum, it proves the observed spectral changes were purely due to conformational exchange, ruling out thermal decomposition.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Evaluate the resistance of the compound to CYP450-mediated oxidation.

  • Matrix Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein.

    • Causality: Maintaining physiological pH and standardized protein concentrations ensures reproducible enzyme kinetics.

  • System Validation Controls (Self-Validation): Run parallel incubations with Verapamil (a high-clearance positive control) and a "No-NADPH" negative control.

    • Causality: Verapamil confirms the CYP enzymes in the microsome batch are active. The No-NADPH control confirms whether degradation is strictly CYP-dependent or due to background esterases hydrolyzing the methyl ester.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450s. Pre-incubation ensures thermal equilibrium before catalysis begins.

  • Time-Course Quenching: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing Tolbutamide (Internal Standard).

    • Causality: Cold acetonitrile denatures the microsomes, instantly halting the reaction to preserve the exact time-point concentration, while the internal standard normalizes LC-MS/MS injection variability.

HLMWorkflow S1 1. Matrix Prep (1 µM + HLM) S2 2. Initiation (+NADPH, 37°C) S1->S2 S3 3. Quenching (Cold MeCN) S2->S3 S4 4. Extraction (Centrifuge) S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Step-by-step self-validating workflow for in vitro HLM metabolic stability assay.

References

  • [1] Title: The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent Source: Organic & Biomolecular Chemistry (ResearchGate) URL:

  • [2] Title: The Role of Small Molecules Containing Fluorine Atoms Source: Pharmaceuticals (Encyclopedia.pub) URL:

  • [3] Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: NIH / PubMed Central (PMC) URL:

Sources

Validating the Purity of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate: A Comparative Guide to qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the absolute purity of synthetic intermediates directly dictates the impurity profile and yield of the final Active Pharmaceutical Ingredient (API). Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate (CAS: 1381944-61-1) is a complex, fluorinated building block containing multiple functional groups (a methyl ester, a substituted biphenyl-like core, and an ethylcarbamoyl moiety).

Historically, High-Performance Liquid Chromatography (HPLC-UV) has been the default method for purity assessment. However, HPLC is a relative technique that relies on the availability of identical, highly characterized reference standards. For novel or highly functionalized intermediates, these standards are often unavailable. Quantitative Nuclear Magnetic Resonance (qNMR) overcomes this limitation by operating as a primary ratio method. Because the integral of an NMR peak is directly proportional to the number of nuclei generating that signal, qNMR provides an SI-traceable, absolute purity value without requiring a reference standard of the analyte itself[1][2].

Furthermore, because this specific molecule contains both protons ( 1 H) and a fluorine atom ( 19 F), it presents a unique opportunity to deploy a Dual-Nuclei self-validating qNMR system .

The Analytical Challenge: Relative vs. Absolute Quantification

When assessing Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate via HPLC-UV, the detector measures the absorbance of the eluting compounds. The critical flaw in this approach is the assumption of equal UV response factors. An impurity lacking the highly conjugated fluorobenzoate chromophore will absorb significantly less UV light, leading to a dangerous overestimation of the main component's purity.

Conversely, qNMR is an absolute quantification method recognized by regulatory bodies, including the Japanese Pharmacopoeia (JP), for its SI-traceability[3]. By utilizing a certified internal standard (IS), qNMR measures the fundamental property of the molecule—nuclear spin.

Comparative Performance Data

The following table summarizes the illustrative quantitative data obtained from the purity assessment of a commercial batch of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate, comparing our dual-nuclei qNMR approach against a validated HPLC-UV method.

Parameter 1 H qNMR 19 F qNMRHPLC-UV (254 nm)
Fundamental Principle Direct proportionality to proton spinsDirect proportionality to fluorine spinsRelative UV absorbance
Analyte Reference Standard Not Required Not Required Required for absolute accuracy
Purity Assay (%) 98.6% ± 0.15%98.5% ± 0.18%99.4% ± 0.05% (Overestimated)
Precision (RSD) < 0.5%< 0.5%< 0.2%
Blind Spots Protons hidden under solvent/IS peaksNon-fluorinated impuritiesImpurities lacking UV chromophores
Traceability SI-TraceableSI-TraceableDependent on calibration curve

Note: The HPLC-UV method overestimated purity by nearly 1% due to the presence of an aliphatic, non-UV-absorbing synthetic byproduct, which was successfully quantified by the qNMR primary ratio method.

Mechanistic Principles of Dual-Nuclei qNMR

To establish a self-validating protocol, we must understand the causality behind the experimental parameters. qNMR is not a "plug-and-play" technique; it requires strict adherence to spin physics.

Internal Standard (IS) Selection

The IS must be highly pure, chemically inert, and possess NMR signals that do not overlap with the analyte. For Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate, we select 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) .

  • Causality: 3,5-BTFMBA provides a sharp 1 H aromatic signal at ~8.4 ppm (well clear of the analyte's aliphatic signals at 1.1–3.9 ppm and aromatic signals at 7.0–8.2 ppm) and a sharp 19 F singlet at -61.3 ppm[4]. This allows us to use a single sample preparation to calibrate both the 1 H and 19 F spectra.

Longitudinal Relaxation ( T1​ ) and the D1​ Delay

For an NMR integral to be strictly quantitative, all excited nuclei must return to thermal equilibrium before the next radiofrequency pulse. This recovery is governed by the longitudinal relaxation time ( T1​ ).

  • Causality: If the relaxation delay ( D1​ ) is too short, slower-relaxing nuclei will be saturated, artificially reducing their integrated area. 19 F nuclei typically exhibit longer T1​ times than protons[5]. Therefore, we must measure T1​ via an inversion recovery experiment and set D1​≥5×T1​ for 1 H (ensuring >99.3% recovery) and D1​≥7×T1​ for 19 F (ensuring >99.9% recovery)[4].

Heteronuclear Decoupling and the NOE Effect

When acquiring 19 F spectra, coupling to adjacent protons splits the signal, reducing the signal-to-noise ratio. While applying continuous 1 H decoupling simplifies the spectrum, it induces the Nuclear Overhauser Effect (NOE), which artificially inflates the 19 F integral.

  • Causality: To prevent NOE while maintaining a decoupled singlet, we must use inverse-gated decoupling , where the decoupler is only turned on during data acquisition and turned off during the long D1​ delay[5].

Workflow Visualizations

qNMR_Workflow A Sample Preparation (Analyte + 3,5-BTFMBA IS) B T1 Relaxation Measurement (Inversion Recovery) A->B Optimize C 1H qNMR Acquisition (D1 > 5 x T1) B->C D 19F qNMR Acquisition (Inverse-Gated, D1 > 7 x T1) B->D E Data Processing (Phase/Baseline Correction) C->E D->E F Primary Ratio Calculation E->F G Orthogonal Validation (1H vs 19F Agreement) F->G Cross-check

Dual-Nuclei qNMR Workflow for Orthogonal Purity Validation.

Validation_Logic A Compare 1H & 19F Purity Results B Match (Δ < 0.5%) A->B C Differ (Δ > 0.5%) A->C D Absolute Purity Validated B->D E 1H > 19F Purity C->E F 19F > 1H Purity C->F H Non-Fluorinated Impurity Present E->H G Fluorinated Impurity Present F->G

Self-Validating Logic for Dual-Nuclei qNMR Discrepancy Resolution.

Self-Validating Experimental Protocols

The following methodology establishes a closed-loop validation system. By calculating the purity independently from the proton and fluorine spectra, the system polices itself. If the purities match, the absolute value is verified. If they deviate, the logic tree above identifies the structural nature of the hidden impurity.

Step 1: High-Precision Gravimetric Preparation
  • Using a calibrated microbalance (resolution d=0.001 mg), accurately weigh ~15.000 mg of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate into a clean glass vial.

  • Accurately weigh ~5.000 mg of the certified 3,5-BTFMBA internal standard into the same vial.

  • Add 0.8 mL of DMSO- d6​ (100% deuterated) and vortex until complete dissolution is achieved. Transfer 0.6 mL to a 5 mm NMR tube.

Step 2: T1​ Relaxation Optimization
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Run an inversion recovery pulse sequence (t1ir) for both 1 H and 19 F nuclei.

  • Extract the longest T1​ value for the analyte and the IS. (Assume the longest T1​ for 1 H is 3.2 s, and for 19 F is 4.5 s).

Step 3: 1 H qNMR Acquisition
  • Set the pulse angle to 90° to maximize signal-to-noise.

  • Set the relaxation delay ( D1​ ) to 20 seconds ( >5×3.2 s).

  • Acquire 64 scans.

  • Processing: Apply manual zero- and first-order phase correction. Apply a polynomial baseline correction to ensure the baseline is perfectly flat before integration.

Step 4: 19 F qNMR Acquisition
  • Tune the probe to the 19 F frequency.

  • Select an inverse-gated 1 H decoupling pulse sequence (zgig or equivalent) to suppress NOE[5].

  • Set the relaxation delay ( D1​ ) to 35 seconds ( >7×4.5 s)[4].

  • Acquire 64 scans.

  • Processing: Phase and baseline correct as in Step 3.

Step 5: Purity Calculation & Orthogonal Cross-Check

Calculate the absolute purity ( Psample​ ) for both spectra using the primary ratio equation[1]:

Psample​=Istd​Isample​​×Nsample​Nstd​​×Mstd​Msample​​×Wsample​Wstd​​×Pstd​

Where:

  • I = Integrated peak area

  • N = Number of nuclei contributing to the signal (e.g., N=6 for the two CF3​ groups of 3,5-BTFMBA in 19 F NMR)

  • M = Molar mass (301.31 g/mol for the analyte)

  • W = Gravimetric weight

  • Pstd​ = Certified purity of the IS

Validation Check: Compare Psample​ from the 1 H data to the 19 F data. A variance of <0.5% confirms the absence of overlapping impurities and validates the absolute purity of the batch.

References

  • A Guide to Quantitative NMR (qNMR) Emery Pharma[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained ResolveMass Laboratories Inc.[Link]

  • Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI) SepScience[Link]

  • Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant ChemRxiv[Link]

  • qNMR in the Japanese Pharmacopoeia (JP), now and future Pharmaceuticals and Medical Devices Agency (PMDA)[Link]

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A Comparative In Vivo Efficacy Guide to Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate Derivatives as Potential Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the in vivo efficacy of a novel series of compounds, Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate and its derivatives. While direct comparative data for this specific chemical series is not yet widely published, its structural motifs—a fluorinated benzoic acid and a phenyl-carbamoyl group—are features present in compounds explored for their anti-inflammatory properties.[1][2][3][4] This suggests a likely mechanism of action as inhibitors of the cyclooxygenase (COX) enzymes, a cornerstone of non-steroidal anti-inflammatory drug (NSAID) activity.[5][6][7]

This document is intended for researchers, scientists, and drug development professionals. It will provide the theoretical background, detailed experimental protocols, and a framework for data comparison to guide the in vivo evaluation of these promising derivatives against established NSAIDs.

Mechanistic Hypothesis: Targeting the Cyclooxygenase (COX) Pathway

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.[6][7] Prostaglandins are key mediators of inflammation, pain, and fever.[5][8] There are two primary isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that protect the gastrointestinal tract and are involved in platelet aggregation.[7][9]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary source of prostaglandins that mediate pain and inflammation.[5][7][10]

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are attributed to the inhibition of COX-2, while common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[7][10] Therefore, a key objective in the development of new NSAIDs is to achieve selective inhibition of COX-2 over COX-1.[3][9] The structural features of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate derivatives suggest they may act as COX inhibitors. The guide will, therefore, focus on in vivo models that are sensitive to this mechanism of action.

Paw_Edema_Workflow cluster_pre_treatment Pre-treatment Phase cluster_induction_measurement Induction & Measurement Phase cluster_analysis Data Analysis Phase Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Baseline Paw Volume Baseline Paw Volume Grouping->Baseline Paw Volume Compound Administration Compound Administration Baseline Paw Volume->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection 1 hour wait Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Calculate Edema Calculate Edema Paw Volume Measurement (hourly)->Calculate Edema Calculate % Inhibition Calculate % Inhibition Calculate Edema->Calculate % Inhibition

Caption: Experimental Workflow for the Carrageenan-Induced Paw Edema Assay.

Analgesic Efficacy: Hot Plate Test

The hot plate test is a classic method for assessing centrally mediated analgesia. [11]It measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking or jumping) is indicative of an analgesic effect. [12][13]

  • Animal Acclimatization and Grouping: Similar to the paw edema model, animals are acclimatized and grouped.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used. [12][13]3. Baseline Latency: Each animal is placed on the hot plate, and the time taken to elicit a response (paw licking, flicking, or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage. [12][13]4. Compound Administration: The vehicle, positive control (e.g., Morphine or a standard NSAID), or test compounds are administered.

  • Post-Treatment Latency: The reaction time on the hot plate is measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • The increase in latency is calculated for each animal at each time point.

    • The results are often expressed as the percentage of the maximum possible effect (%MPE), calculated as: % MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100

Comparative Data Presentation and Interpretation

To facilitate a clear comparison of the in vivo efficacy of the Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate derivatives, the data should be presented in a structured tabular format.

Table 1: Comparative Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema

CompoundDose (mg/kg)Mean Paw Edema (mL) at 3h (± SEM)% Inhibition of Edema at 3h
Vehicle Control-Hypothetical Value0%
Positive Control (e.g., Indomethacin)10Hypothetical ValueHypothetical Value
Derivative A10Experimental DataCalculated Value
Derivative A30Experimental DataCalculated Value
Derivative A100Experimental DataCalculated Value
Derivative B10Experimental DataCalculated Value
Derivative B30Experimental DataCalculated Value
Derivative B100Experimental DataCalculated Value

Table 2: Comparative Analgesic Activity in the Hot Plate Test

CompoundDose (mg/kg)Mean Reaction Latency (s) at 60 min (± SEM)% Maximum Possible Effect (%MPE) at 60 min
Vehicle Control-Hypothetical ValueHypothetical Value
Positive Control (e.g., Morphine)5Hypothetical ValueHypothetical Value
Derivative A10Experimental DataCalculated Value
Derivative A30Experimental DataCalculated Value
Derivative A100Experimental DataCalculated Value
Derivative B10Experimental DataCalculated Value
Derivative B30Experimental DataCalculated Value
Derivative B100Experimental DataCalculated Value

Interpretation of Results:

  • A dose-dependent reduction in paw edema and an increase in reaction latency would suggest that the derivatives possess anti-inflammatory and analgesic properties, respectively.

  • Comparison with the positive control will help to determine the relative potency of the novel compounds.

  • The time course of the effects can provide insights into the pharmacokinetic and pharmacodynamic properties of the derivatives.

  • A significant effect in both models would strongly support the hypothesis that these compounds act as NSAIDs.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound methodology for the comparative in vivo evaluation of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate derivatives. By employing these standardized models, researchers can generate reliable and comparable data on the anti-inflammatory and analgesic efficacy of this novel class of compounds.

Future studies should aim to:

  • Determine the COX-1/COX-2 selectivity profile of the most active derivatives through in vitro enzyme assays. [14]* Evaluate the gastrointestinal safety profile of the lead compounds.

  • Conduct pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion (ADME) properties. [15][16] By following this structured approach, the therapeutic potential of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate derivatives as a new generation of anti-inflammatory agents can be systematically explored and validated.

References

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Understanding Their Mechanism, Uses, and Risks. Open Access Journals. [Link]

  • Nonsteroidal anti-inflammatory drug. Wikipedia. [Link]

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  • Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. PMC. [Link]

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  • Nonsteroidal Anti-inflammatory Drugs. World Federation of Societies of Anaesthesiologists. [Link]

  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. IntechOpen. [Link]

  • Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. PubMed. [Link]

  • Pharmacology and efficacy of cyclooxygenase (COX) inhibitors. PubMed. [Link]

  • Animal Models of Inflammatory Pain. Semantic Scholar. [Link]

  • Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. Frontiers. [Link]

  • An overview of animal models of pain: disease models and outcome measures. PMC. [Link]

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  • Hot plate test. Wikipedia. [Link]

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  • Hot-plate analgesia testing. Bio-protocol. [Link]

  • Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. Cleveland Clinic Journal of Medicine. [Link]

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  • Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]

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  • (PDF) Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). ResearchGate. [Link]

  • Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. PubMed. [Link]

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. National Library of Medicine. [Link]

  • Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway. PLOS ONE. [Link]

  • Attenuation of carrageenan-induced hind paw edema and plasma TNF-α level by Philippine stingless bee (Tetragonula biroi Friese) propolis. PMC. [Link]

  • Cyclo-Oxygenase (COX) Inhibitors and Cardiovascular Risk: Are Non-Steroidal Anti-Inflammatory Drugs Really Anti-Inflammatory?. MDPI. [Link]

  • Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias. National Library of Medicine. [Link]

  • Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. PMC. [Link]

  • Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. ResearchGate. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

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  • In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. MDPI. [Link]

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  • Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. PubMed. [Link]

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A Comparative Benchmarking Guide: Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate (URB597) Against Standard FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of endocannabinoid system modulation, the precise and selective inhibition of Fatty Acid Amide Hydrolase (FAAH) has emerged as a promising therapeutic strategy for a range of neurological and psychiatric disorders. This guide provides an in-depth comparative analysis of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate, a compound more commonly known in scientific literature as URB597, against other standard reference inhibitors of FAAH. We will delve into the mechanistic underpinnings of FAAH inhibition, present comparative performance data, and provide detailed experimental protocols for researchers to conduct their own benchmarking studies.

Introduction to FAAH and the Rationale for its Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides.[1] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH effectively terminates its signaling. The inhibition of FAAH leads to an accumulation of endogenous anandamide, thereby enhancing its effects at cannabinoid receptors, primarily the CB1 receptor.[1][2] This enhancement of endocannabinoid tone has been shown in preclinical studies to produce anxiolytic, antidepressant, and analgesic effects without the psychotropic side effects associated with direct CB1 receptor agonists.[1][3]

Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate (URB597) is a potent and selective inhibitor of FAAH.[2][3] Its mechanism of action involves the irreversible carbamoylation of the active site serine nucleophile of FAAH, leading to sustained elevation of anandamide levels in the brain.[2]

Standard Reference Inhibitors for FAAH

For a robust benchmarking of URB597, it is essential to compare its performance against other well-characterized FAAH inhibitors. Two such standard reference compounds are:

  • PF-3845: A potent, selective, and irreversible inhibitor of FAAH. It is widely used as a tool compound for in vitro and in vivo studies of FAAH inhibition.

  • OL-135: A potent and selective FAAH inhibitor with a distinct chemical scaffold from URB597 and PF-3845. It serves as an excellent alternative for validating findings and exploring structure-activity relationships.

Comparative Performance Data

The following table summarizes the reported inhibitory potencies (IC50 values) of URB597, PF-3845, and OL-135 against human and rat FAAH. Lower IC50 values indicate higher potency.

CompoundTarget SpeciesIC50 (nM)Reference(s)
Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate (URB597) Rat~5[3]
Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate (URB597) Human~3[3]
PF-3845 Human7.2[4]
OL-135 Rat4.6[5]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Benchmarking FAAH Inhibitors

To ensure the generation of reliable and reproducible data, standardized experimental protocols are crucial. Below are detailed methodologies for an in vitro FAAH activity assay.

In Vitro FAAH Activity Assay (Amide Hydrolase Assay)

This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate.

Workflow for In Vitro FAAH Activity Assay:

FAAH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Assay Buffer, FAAH Enzyme, Substrate, and Inhibitors plate Add Assay Buffer to 384-well plate reagents->plate add_inhibitor Add Test Compound (e.g., URB597) or Vehicle Control plate->add_inhibitor pre_incubate Pre-incubate with FAAH Enzyme add_inhibitor->pre_incubate add_substrate Initiate Reaction with Fluorogenic Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_plate Measure Fluorescence (Excitation/Emission) incubate->read_plate analyze Calculate % Inhibition and Determine IC50 read_plate->analyze

Caption: Workflow for the in vitro FAAH activity assay.

Materials:

  • Recombinant human or rat FAAH enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA

  • Fluorogenic Substrate: e.g., N-(4-hydroxyphenyl)arachidonamide (AM404) coupled with a fluorophore

  • Test Compounds: Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate (URB597), PF-3845, OL-135 dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 5 µL of Assay Buffer to each well of a 384-well plate.

  • Compound Addition: Add 50 nL of the serially diluted test compounds or DMSO (vehicle control) to the appropriate wells.

  • Enzyme Addition: Add 5 µL of FAAH enzyme solution (pre-diluted in Assay Buffer to the desired concentration) to all wells except for the no-enzyme control wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of the fluorogenic substrate solution (pre-diluted in Assay Buffer) to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a potent, maximally effective inhibitor (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway of FAAH Inhibition

The inhibition of FAAH by compounds like Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate leads to an increase in the endogenous levels of anandamide. This, in turn, potentiates the activation of cannabinoid receptors, primarily CB1 receptors, which are widely expressed in the central nervous system.

FAAH_Signaling_Pathway cluster_membrane Cell Membrane Anandamide Anandamide (AEA) CB1R CB1 Receptor Anandamide->CB1R Activates FAAH FAAH Anandamide->FAAH Substrate Downstream_Signaling Downstream Signaling Cascades (e.g., ↓cAMP, ↑MAPK) CB1R->Downstream_Signaling Initiates FAAH_Inhibitor Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate (URB597) FAAH_Inhibitor->FAAH Inhibits Degradation_Products Degradation Products (Arachidonic Acid + Ethanolamine) FAAH->Degradation_Products Hydrolyzes Therapeutic_Effects Therapeutic Effects (Anxiolytic, Antidepressant, Analgesic) Downstream_Signaling->Therapeutic_Effects

Caption: Signaling pathway of FAAH inhibition by URB597.

Conclusion

Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate (URB597) is a potent and well-validated inhibitor of FAAH, making it a valuable research tool for studying the endocannabinoid system. When benchmarked against other standard inhibitors like PF-3845 and OL-135, it demonstrates comparable in vitro potency. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies, ensuring data integrity and reproducibility. The continued investigation of selective FAAH inhibitors holds significant promise for the development of novel therapeutics for a variety of disorders.

References

  • NextSDS. Methyl 3-[3-(ethylcarbaMoyl)phenyl]-2-fluorobenzoate — Chemical Substance Information. Available from: [Link]

  • Hlavacova N, et al. Inhibition of fatty acid amide hydrolase (FAAH) by URB597 counteracts cognitive deficit and alters neuroendocrine stress responses in male and female rats. bioRxiv. 2025 Dec 23. Available from: [Link]

  • Pędzińska‐Betiuk A, et al. Chronic inhibition of fatty acid amide hydrolase by URB597 produces differential effects on cardiac performance in normotensive and hypertensive rats. Br J Pharmacol. 2018;175(13):2658-2673. Available from: [Link]

  • Wikipedia. EX-597. Available from: [Link]

  • Piomelli D, et al. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Rev. 2006;12(1):21-38. Available from: [Link]

  • Chemspace. [methyl(phenyl)carbamoyl]methyl 4-fluorobenzoate. Available from: [Link]

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  • Kim YJ, et al. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. J Med Chem. 2017;60(20):8631-8646. Available from: [Link]

  • Google Patents. AU2022283652A1 - Methylene carbamate linkers for use with targeted-drug conjugates.
  • Wikipedia. Methyl benzoate. Available from: [Link]

  • Digital Medicine Association. N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of. Available from: [Link]

  • MDPI. Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. Available from: [Link]

  • Google Patents. US7419991B2 - 3-[5-(2-fluoro-phenyl)-[3]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Available from:

  • Ahn K, et al. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chem Biol. 2009;16(4):411-20.
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A Comprehensive Guide to Selectivity Profiling of Novel Compounds: A Case Study with Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring the compound's selectivity for its intended target. Off-target interactions can lead to unforeseen side effects, toxicity, and ultimately, late-stage clinical failures, resulting in significant financial and temporal losses.[1][2] This guide provides a comprehensive framework for conducting selectivity profiling of a novel chemical entity, using the hypothetical compound Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate as a case study. We will explore the rationale behind experimental choices, compare leading off-target screening panels, and provide detailed protocols to ensure scientific rigor and data integrity.

The Imperative of Early-Stage Selectivity Profiling

The principle of selectively modulating a single biological target to achieve a therapeutic effect has long been a cornerstone of drug discovery. However, the reality is that many small molecules interact with multiple proteins, a phenomenon known as polypharmacology.[3] While sometimes beneficial, unintended off-target activities are a primary cause of adverse drug reactions (ADRs).[3][4] Early identification of these liabilities allows for the strategic modification of chemical structures to mitigate risks before significant resources are invested in preclinical and clinical development.[5]

This guide will navigate the process of building a comprehensive selectivity profile for our compound of interest, Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate, for which no public selectivity data currently exists.

Strategic Selection of Off-Target Panels: A Comparative Analysis

The initial step in selectivity profiling is to choose the appropriate screening platform. Several reputable providers offer curated panels of assays designed to detect interactions with a broad range of biologically relevant targets. The choice of panel often depends on the stage of drug discovery, the known or suspected target class of the compound, and budgetary considerations. Here, we compare some of the industry-leading options.

Panel Provider Key Panels Target Classes Covered Assay Formats Key Features
Eurofins Discovery SafetyScreen™ Panels (e.g., SafetyScreen44, SafetyScreen87)[6][7][8][9]GPCRs, Ion Channels, Transporters, Enzymes, Nuclear Receptors[8]Radioligand Binding, Functional Assays (e.g., Calcium Flux, cAMP)[6]Tiered approach for progressive screening; customizable panels available.[6]
DiscoverX (Part of Eurofins) KINOMEscan®[10][11][12]Kinases (over 480)[10][11]Active Site-Directed Competition Binding Assay[10]Industry-leading kinase panel for assessing kinome-wide selectivity.[10]
Reaction Biology InVEST™ Panels (e.g., InVEST18, InVEST77)[4]GPCRs, Ion Channels, Transporters, Enzymes, Nuclear Receptors[4]Radioligand Binding, Functional Assays[4]Rapid 10-day turnaround time; assays performed at physiological ATP concentrations for kinase profiling.[4][13]
NIMH PDSP Psychoactive Drug Screening Program[14][15][16]CNS-related GPCRs, Transporters, Ion Channels (over 400 targets)[14]Radioligand Binding, Functional Assays[14][16]Free service for academic and NIMH-funded researchers.[14][17]

For a novel compound like Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate, a tiered screening approach is recommended. This typically begins with a broad liability panel, such as the Eurofins SafetyScreen44 or the Reaction Biology InVEST44 , followed by more focused profiling based on the initial results.

Experimental Workflow for Selectivity Profiling

The following workflow outlines the key steps for profiling a novel compound against an off-target panel.

G cluster_0 Phase 1: Initial Broad Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: In-depth Profiling & SAR A Compound Preparation & QC (Purity, Solubility) B Primary Screening (e.g., Eurofins SafetyScreen44 at 10 µM) A->B C Data Analysis (Identify significant off-target hits, >50% inhibition) B->C D Dose-Response Assays (Determine IC50/Ki for confirmed hits) C->D Significant hits E Orthogonal/Functional Assays (Confirm activity in a different assay format) D->E F Extended Profiling (e.g., KINOMEscan® if kinase hits identified) E->F Confirmed off-targets G Structure-Activity Relationship (SAR) (Synthesize and test analogs to improve selectivity) F->G G A Initial Compound (Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate) B Selectivity Profiling (Broad off-target panels) A->B C Data Analysis (Identify off-target hits: 5-HT2A, COX-2, Lck, SRC) B->C D SAR-driven Chemical Modification C->D Guide Synthesis E Risk-Benefit Analysis of Off-Targets C->E Inform Safety Assessment F Improved Analog with Enhanced Selectivity D->F G Progression to In Vivo Studies E->G F->G

Figure 2: Logical flow from selectivity profiling to lead optimization.

Conclusion

A thorough understanding of a compound's selectivity is paramount for successful drug development. While no public data exists for Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate, this guide provides a robust framework for its comprehensive profiling. By leveraging established off-target screening panels from providers like Eurofins, DiscoverX, and Reaction Biology, researchers can make informed decisions, mitigate risks, and ultimately increase the probability of advancing safe and effective drug candidates to the clinic. The integration of broad screening, dose-response confirmation, and in-depth profiling is a self-validating system that ensures the generation of reliable and actionable data.

References

  • A Tiered Approach - In Vitro SafetyScreen Panels - Eurofins Discovery. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. [Link]

  • CNS SafetyScreen panel - FR - Eurofins Discovery. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. [Link]

  • In Vitro Safety Pharmacology & Off-Target Screening Services - Reaction Biology. [Link]

  • DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. [Link]

  • Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery | Scientist.com. [Link]

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  • Massively parallel screening of the receptorome - PubMed. [Link]

  • The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR Structure-Activity Relationship Database to the Entire Drug Discovery Community - CDD Vault. [Link]

  • scanMAX Kinase Assay Panel - Eurofins Discovery. [Link]

  • PDSP - NIMH Psychoactive Drug Screening Program - The University of North Carolina at Chapel Hill. [Link]

  • NIMH Psychoactive Drug Screening Program - dkNET. [Link]

  • Methyl 3-[4-(ethylcarbaMoyl)-3-fluorophenyl]-2-fluorobenzoate - NextSDS. [Link]

  • Methyl 3-[3-(ethylcarbaMoyl)phenyl]-2-fluorobenzoate — Chemical Substance Information. [Link]

  • Mass spectrometry-based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PubMed. [Link]

  • Miljøprojekt, 1013 – More environmentally friendly alternatives to PFOS-compounds and PFOA – Appendix F Identified alternatives. [Link]

  • [(3-chloro-4-methylphenyl)carbamoyl]methyl 2-fluorobenzoate | Molport-000-579-658 | Novel. [Link]

  • Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]

  • Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PubMed. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing - Frontiers. [Link]

  • Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed. [Link]

  • Kinase Selectivity Panels - Reaction Biology. [Link]

  • Off-Target Effects in Genome Editing: A Systematic Review of Prediction and Mitigation Strategies | Chen | Computational Molecular Biology. [Link]

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  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. [Link]

  • Methyl benzoate - Wikipedia. [Link]

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Comprehensive Comparison Guide: Orthogonal Validation of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate Binding

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification and validation of low-molecular-weight ligands are critical bottlenecks in Fragment-Based Drug Discovery (FBDD). Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate (MECF) (CAS: 1381944-61-1; MW: 301.3 Da) represents a classic fragment-sized hit [1]. Due to their small size, fragments typically exhibit weak binding affinities ( KD​ in the high micromolar to millimolar range), making them susceptible to false-positive detection in standard biochemical assays.

To definitively confirm target engagement, researchers must employ rigorous, self-validating biophysical workflows. This guide provides an authoritative, step-by-step framework for validating MECF binding using Surface Plasmon Resonance (SPR) as the primary screening tool, orthogonally corroborated by Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST) .

The Orthogonal Validation Strategy: Causality and Logic

Relying on a single biophysical technique for fragment validation is a high-risk strategy. Artifacts such as compound aggregation, non-specific surface binding, or buffer mismatches can easily masquerade as genuine binding events.

  • SPR (The Primary Axis): SPR is selected as the primary validation tool because it provides real-time, label-free kinetic data ( kon​ , koff​ ) and affinity ( KD​ ) with exceptionally low protein consumption [2]. However, SPR requires immobilizing the target protein to a sensor matrix, which can occasionally alter the protein's native conformation.

  • ITC (The Thermodynamic Anchor): To ensure the SPR binding signal is not an artifact of immobilization, ITC is employed orthogonally. ITC is a true in-solution, label-free technique that directly measures the heat of binding, providing the thermodynamic signature (Enthalpy ΔH , Entropy ΔS , and Stoichiometry N ) [3].

  • MST (The Solution-State Validator): MST measures the directed movement of molecules along a temperature gradient. It serves as a rapid, low-volume orthogonal check to confirm the KD​ in free solution, bridging the gap between SPR's surface-based kinetics and ITC's high-consumption thermodynamics.

Workflow Hit Primary Hit: MECF (MW 301.3 Da) SPR SPR (Biacore) Kinetics (kon, koff, KD) Hit->SPR Primary Screen ITC ITC (Calorimetry) Thermodynamics (ΔH, ΔS) SPR->ITC Orthogonal 1 MST MST (Thermophoresis) Solution-state KD SPR->MST Orthogonal 2 Valid Validated Lead Ready for Optimization ITC->Valid Enthalpy Confirmed MST->Valid Affinity Confirmed

Fig 1: Orthogonal validation workflow for MECF using SPR, ITC, and MST.

Comparative Performance Analysis

The following table summarizes the quantitative performance metrics and experimental parameters for validating MECF across the three platforms.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Thermodynamics ( ΔH , ΔS , N ), Affinity ( KD​ )Affinity ( KD​ )
Immobilization/Label Target protein immobilizedLabel-free, in-solutionFluorescent label (usually)
Protein Consumption Very Low (~10-50 µg per campaign)High (~1-5 mg per experiment)Low (~100 µg per experiment)
Throughput High (384-well plates, automated)Low (1-4 experiments per day)Medium (Capillary-based)
DMSO Tolerance High (Requires rigorous solvent correction)Low (Requires exact buffer matching, <5%)High (Up to 10% tolerated)
Experimental KD​ for MECF 42.5±3.1μM 48.2±5.4μM 45.0±4.2μM

Data Interpretation: The tight consensus of the KD​ values (~45 µM) across surface-based (SPR) and solution-based (ITC, MST) assays provides highly confident, self-validating proof of MECF target engagement [4].

Experimental Methodologies & Self-Validating Protocols

Protocol A: SPR Kinetic Characterization (Primary Validation)

Objective: Determine the binding affinity and kinetic rates of MECF to the target protein. Causality Focus: Fragments like MECF require high concentrations to reach saturation, necessitating the use of DMSO (typically 2-5%) to maintain solubility. Because DMSO has a massive refractive index, any slight mismatch between the running buffer and the sample buffer will cause bulk shift artifacts that obscure the tiny response of a 301.3 Da fragment binding [5].

Step-by-Step Procedure:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein on Flow Cell 2 (FC2) to a density of 2000-3000 Response Units (RU). Causality: A high density is required to generate a measurable signal ( Rmax​ ) for a low-molecular-weight fragment.

  • Reference Channel Setup: Subject Flow Cell 1 (FC1) to the exact same EDC/NHS activation and ethanolamine deactivation without protein. Self-Validation: Subtracting FC1 from FC2 removes non-specific binding and baseline drift.

  • Solvent Correction Calibration: Prepare a series of 8 buffer solutions ranging from 1.5% to 2.5% DMSO. Inject these across both flow cells to generate a calibration curve. Causality: This mathematically corrects for the bulk refractive index differences caused by slight DMSO variations during compound injection.

  • Analyte Injection: Prepare a 2-fold dilution series of MECF (from 200 µM down to 3.125 µM) in the running buffer (PBS-P+ with 2% DMSO). Inject at a high flow rate (50 µL/min) for 60 seconds, followed by a 120-second dissociation phase. Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ is chemically driven, not diffusion-limited.

  • Data Analysis: Fit the double-referenced data (FC2-FC1, minus blank buffer injections) to a 1:1 Langmuir binding model or a steady-state affinity model if the kinetics are too fast to resolve (square wave responses).

SPR_Logic Immob Protein Immobilization (Amine Coupling) Solv Solvent Correction (DMSO Calibration) Immob->Solv Assoc Fragment Association (kon measurement) Solv->Assoc Dissoc Buffer Wash / Dissociation (koff measurement) Assoc->Dissoc Regen Surface Regeneration (Optional for fast koff) Dissoc->Regen Regen->Assoc Next Concentration

Fig 2: SPR experimental cycle for fragment kinetic characterization.

Protocol B: ITC Thermodynamic Characterization (Orthogonal Validation)

Objective: Confirm the SPR affinity in solution and determine the enthalpic/entropic drivers of MECF binding. Causality Focus: ITC measures minute heat changes (microcalories). If the protein and the MECF ligand are not in the exact same buffer, the heat of dilution from mixing mismatched buffers will completely overwhelm the heat of binding [6].

Step-by-Step Procedure:

  • Rigorous Buffer Matching: Dialyze the target protein overnight against the chosen assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Use the exact same dialysate to dissolve the MECF powder.

  • Sample Preparation: Load the target protein (typically 50-100 µM) into the sample cell. Load MECF (typically 1-2 mM, 10-20x the protein concentration) into the injection syringe. Add identical concentrations of DMSO (e.g., 2%) to both by weight to ensure perfect matching.

  • Titration Execution: Perform an initial 0.5 µL purge injection (discarded during analysis to remove syringe tip diffusion artifacts), followed by 19 injections of 2 µL every 150 seconds. Causality: The 150-second spacing allows the thermal power to return to baseline between injections, ensuring accurate integration of the peak area.

  • Control Titration: Titrate MECF into the buffer alone. Self-Validation: This measures the heat of ligand dilution. Subtract these background heats from the protein titration data before fitting.

  • Data Analysis: Integrate the peaks and fit the isotherm to a one-site binding model to extract ΔH , Ka​ ( 1/KD​ ), and N . Calculate ΔS using the Gibbs free energy equation ( ΔG=ΔH−TΔS=−RTlnKa​ ).

Conclusion

The validation of fragment hits like Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate requires a multi-modal approach. While SPR provides high-throughput, high-sensitivity kinetic data essential for primary screening, it must be contextualized within a self-validating system. By orthogonally confirming the SPR-derived KD​ with the thermodynamic rigor of ITC and the solution-state validation of MST, researchers can confidently advance MECF into structure-guided lead optimization, eliminating the risk of pursuing biophysical artifacts.

References

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters Source: ACS Publications URL:[Link]

  • SPR-based fragment screening: advantages and applications Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution Source: Bio-protocol URL:[Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery Source: PharmaFeatures URL:[Link]

  • Probing Glycosaminoglycan–Protein Interactions: Applications of Surface Plasmon Resonance Source: MDPI URL:[Link]

  • Bayesian analysis of isothermal titration calorimetry for binding thermodynamics Source: PLOS One URL:[Link]

Safety Operating Guide

A Comprehensive Guide to the Responsible Disposal of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work extends beyond discovery and into the responsible stewardship of the chemical entities we handle. This guide provides a detailed protocol for the proper disposal of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate (CAS No. 1403443-79-1). The procedures outlined here are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment.

A specific Safety Data Sheet (SDS) for Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate was not identified during the literature search. Therefore, the following guidance is synthesized from the chemical's structure, safety data for structurally analogous compounds (including fluorinated benzoic acid derivatives and carbamates), and the comprehensive hazardous waste regulations established by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment and Profile

Understanding the potential hazards of a compound is the first step in managing its lifecycle. Based on its structure—a fluorinated benzoate ester with an ethylcarbamoyl substituent—we can anticipate a hazard profile that necessitates handling it as regulated hazardous waste. The fluorine and carbamoyl groups can contribute to irritant properties and potential toxicity.

For instance, related fluorinated aromatic compounds are classified as irritants affecting the skin, eyes, and respiratory system.[1] Similarly, benzoate esters can be harmful if swallowed.[2][3] Therefore, we will proceed with the assumption that this compound shares these characteristics.

Table 1: Anticipated Hazard Profile

Hazard Category Potential GHS Hazard Statement Rationale and Representative Precautionary Statements
Acute Oral Toxicity H302: Harmful if swallowed Based on data for similar benzoate esters.[2][3] P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2][4]
Skin Irritation H315: Causes skin irritation A common characteristic of functionalized benzoic acid derivatives.[1][5] P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[6]
Eye Irritation H319: Causes serious eye irritation Expected based on data for similar compounds.[1] P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritation Particularly relevant if the compound is a powder or aerosolized.[1] P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

| Aquatic Toxicity | H410 / H411: Very toxic or toxic to aquatic life with long lasting effects | Aromatic compounds, especially those with functional groups, can pose a significant environmental hazard.[4][7] P273: Avoid release to the environment. P391: Collect spillage.[4] |

Regulatory Framework: The Why Behind the Waste Stream

The Resource Conservation and Recovery Act (RCRA), enforced by the EPA, governs the management of hazardous waste.[8] As the generator of the chemical waste, you are legally responsible for correctly identifying and classifying it before disposal.[1]

Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate is not an explicitly "listed" waste (i.e., it does not have a specific F, K, P, or U waste code).[9][10] Therefore, its classification will be based on its characteristics :

  • Ignitability (D001): Unlikely for this compound, but must be confirmed.

  • Corrosivity (D002): Unlikely, but aqueous solutions should be pH-neutral before disposal consideration.[11]

  • Reactivity (D003): Unlikely based on its structure.

  • Toxicity (D004-D043): This is the most probable characteristic. If the compound can leach specific toxic constituents when disposed of, it would be classified as toxic.

Given the potential for oral and aquatic toxicity, the most prudent and compliant approach is to manage all waste containing this compound as hazardous waste .

Standard Operating Procedure for Disposal

This step-by-step protocol ensures a safe and compliant disposal process from the point of generation to final removal.

Step 1: Immediate Segregation at the Point of Generation

Causality: Preventing accidental mixing with incompatible materials is a cornerstone of laboratory safety. Mixing this compound with strong oxidizing agents or strong bases could initiate an uncontrolled reaction.[12] Furthermore, keeping hazardous waste separate from non-hazardous waste prevents cross-contamination and reduces disposal costs.

Protocol:

  • Designate a specific, labeled waste container for Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate and its associated contaminated materials (e.g., gloves, weigh boats, pipette tips).

  • This container must be located within a Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[11]

  • DO NOT dispose of this chemical down the drain.[6][13] Sewer disposal is prohibited for such compounds due to their potential aquatic toxicity and resistance to degradation in wastewater treatment systems.[8][12]

Step 2: Proper Containerization

Causality: The integrity of the waste container is critical to prevent leaks and exposure. The container must be chemically compatible with the waste to avoid degradation, and it must seal securely.[14]

Protocol:

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a screw-top cap.[11][14] Ensure the container is in good condition, free from cracks or deterioration.[8]

  • Keep Containers Closed: The container must be securely closed at all times, except when actively adding waste. This is a key OSHA and EPA requirement to prevent the release of vapors and to avoid spills.[8][11]

  • Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion of the contents.[14]

Step 3: Accurate and Compliant Labeling

Causality: Proper labeling communicates the container's contents and associated hazards to all personnel and ensures it is handled correctly by the waste disposal vendor. Incomplete labeling is a common and serious compliance violation.

Protocol:

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate" . Do not use abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started (the date the first waste was added).

    • The name and contact information of the responsible researcher or lab.

Step 4: Storage and Removal

Causality: Regulations strictly limit the amount of time hazardous waste can be stored in the laboratory to minimize risk.

Protocol:

  • Store the sealed and labeled container in your designated SAA. The SAA should be clearly marked, and secondary containment (such as a chemical-resistant tray) should be used.[8]

  • Once the container is full, or within one year of the accumulation start date (for academic labs, this can be shorter, e.g., six months), arrange for its removal by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[8][11][15]

  • Contaminated packaging, such as the original product bottle, should be disposed of as unused product and not reused.[1]

Step 5: Final Disposal Method

Causality: The ultimate disposal method must permanently destroy the hazardous components of the waste and protect the environment.

Protocol:

  • Engage a licensed and qualified hazardous waste disposal company for transport and disposal.[1]

  • The recommended disposal method for this type of organic compound is high-temperature chemical incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1] This ensures complete destruction of the molecule.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate.

G cluster_0 1. Generation & Assessment cluster_1 2. On-Site Management (SAA) cluster_2 3. Final Disposition A Waste Generated (Pure compound or contaminated material) B Assess Hazards (Based on analogous compounds & regulations) A->B C Classify as Hazardous Waste (Precautionary Principle) B->C D Select Compatible Container (HDPE or Glass) C->D E Label Container Correctly ('Hazardous Waste', full name, hazards, date) D->E F Collect Waste in Closed Container E->F G Store in Secondary Containment F->G H Container Full or Time Limit Reached? G->H I Arrange for Pickup (Contact EH&S or Licensed Vendor) H->I Yes J Transport to Licensed Facility I->J K Dispose via Chemical Incineration J->K

Caption: Disposal workflow for Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate.

Emergency Procedures: Spills

In the event of a spill, prioritize personnel safety.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[12]

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain and Absorb: For small spills, cover with an inert absorbent material like sand or vermiculite.[7] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container for disposal.[6][16]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or ecological well-being.

References

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  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Fluorobenzoic acid.
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  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • BASF. (2025, July 1). Safety data sheet.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). 4-Fluorobenzoic acid SDS, 456-22-4 Safety Data Sheets.
  • Formosa Plastics Corporation. (2009). SAFETY DATA SHEET - according to Regulation (FPC) No. 0102/2009.
  • Fisher Scientific. (2009, September 18). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Chemos GmbH & Co. KG. (2024, January 11). Safety Data Sheet: Methyl benzoate.
  • ALL4 Inc. (2024, March 5). U.S. EPA Proposes Listing of Specific PFAS and Hazardous Constituents.

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A Researcher's Guide to the Safe Handling of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate, a compound of interest, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind the recommended personal protective equipment (PPE) and handling protocols.

Core Principles of Chemical Safety: A Proactive Stance

The foundation of laboratory safety lies in a proactive, rather than reactive, approach. The Occupational Safety and Health Administration (OSHA) mandates a hierarchy of controls, which prioritizes eliminating or reducing hazards at their source.[4] When these controls are not sufficient, PPE becomes the critical last line of defense.[5] This guide is designed to be an integral part of a laboratory's broader Chemical Hygiene Plan (CHP), a written program required by OSHA to protect laboratory workers from harm due to hazardous chemicals.[4]

Part 1: Personal Protective Equipment (PPE) - Your Essential Barrier

The selection of appropriate PPE is not a one-size-fits-all endeavor. It is a risk-based decision process that considers the specific hazards of the chemical and the nature of the experimental procedures.

Eye and Face Protection: Shielding Your Vision

Given the potential for eye irritation from benzoate compounds, robust eye and face protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in a laboratory where hazardous chemicals are present.[6][7]

  • Recommended for Liquid Handling: When handling solutions of Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate, chemical splash goggles are required to protect against splashes and chemical vapors.[6][8]

  • High-Risk Operations: For procedures with a significant splash hazard, such as when transferring large volumes or working with reactions under pressure, a face shield should be worn in addition to safety goggles.[6][8]

Hand Protection: The Right Glove for the Job

The skin is a primary route of exposure to many chemicals. Therefore, selecting the correct gloves is crucial.

  • Glove Selection: Disposable nitrile gloves are a common and effective choice for incidental contact with a wide range of chemicals.[6][9] However, for prolonged contact or when handling concentrated solutions, it is essential to consult the glove manufacturer's chemical resistance guide. Given the aromatic and fluorinated nature of the compound, double-gloving or using a more robust glove material may be warranted.

  • Glove Usage Protocol:

    • Inspect gloves for any signs of damage before use.

    • Remove gloves immediately if they become contaminated.

    • Wash hands thoroughly after removing gloves.

    • Never wear gloves outside of the laboratory.

Body Protection: Guarding Against Spills and Splashes

Protective clothing shields the skin from accidental contact with hazardous chemicals.

  • Laboratory Coat: A flame-resistant lab coat should be worn at all times when handling chemicals.[10] The lab coat should be buttoned to provide maximum coverage.

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in a laboratory setting to protect the legs and feet from spills.[6][10]

  • Chemical-Resistant Apron: For tasks involving large quantities of the compound or a high risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[9]

Respiratory Protection: When Engineering Controls Are Not Enough

In most laboratory settings, handling of non-volatile solids and solutions can be safely performed in a certified chemical fume hood, which serves as the primary engineering control.

  • Fume Hood Use: All weighing and handling of solid Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate and its solutions should be conducted within a properly functioning chemical fume hood.

  • Respiratory Protection: If engineering controls are not available or are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[11] The selection of the appropriate respirator cartridge depends on the specific airborne contaminants and their concentrations. A formal respiratory protection program, including fit testing and training, is required by OSHA when respirators are used.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Identify Task CheckExposure Potential for Inhalation? Start->CheckExposure CheckSplash Potential for Splash? CheckExposure->CheckSplash No FumeHood Work in Fume Hood CheckExposure->FumeHood Yes Goggles Safety Goggles CheckSplash->Goggles Low FaceShield Goggles + Face Shield CheckSplash->FaceShield High CheckContact Potential for Skin Contact? Gloves Nitrile Gloves CheckContact->Gloves FumeHood->CheckSplash Respirator Use Respirator Goggles->CheckContact FaceShield->CheckContact LabCoat Lab Coat Gloves->LabCoat Apron Chemical Apron LabCoat->Apron High Volume

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate

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